C18H15ClN6S
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15ClN6S |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN6S/c19-15-5-1-13(2-6-15)9-17-22-23-18(26)25(17)16-7-3-14(4-8-16)10-24-12-20-11-21-24/h1-8,11-12H,9-10H2,(H,23,26) |
InChI Key |
CYZILQDUKBIABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)N2C3=CC=C(C=C3)CN4C=NC=N4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
C18H15ClN6S chemical structure and properties
Compound Name: 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Introduction
This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C18H15ClN6S, identified as 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide. This molecule belongs to the 1,2,4-triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of 1,2,4-triazoles are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed information on the compound's structure, properties, synthesis, and biological activities based on available scientific literature.
Chemical Structure and Properties
The chemical structure of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is characterized by a central 1,2,4-triazole ring substituted with a 4-chlorophenyl group, a phenyl group, and a thioacetohydrazide moiety.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties is presented in the table below. It is important to note that experimentally determined values for this specific compound are not widely available in the public domain; therefore, some properties may be predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | This compound | - |
| Molecular Weight | 402.87 g/mol | Calculated |
| IUPAC Name | 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide | |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | Inferred from similar compounds |
Synthesis
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves a multi-step process starting from a substituted benzoic acid. The general synthetic route is outlined below.
Experimental Protocol: Synthesis of 1,2,4-Triazole Derivatives
The synthesis of the parent 1,2,4-triazole-3-thiol is a common precursor for this class of compounds. A general procedure is as follows:
-
Esterification: A substituted benzoic acid (e.g., 4-chlorobenzoic acid) is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
-
Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate to yield the corresponding benzohydrazide.
-
Dithiocarbazinate Salt Formation: The benzohydrazide is reacted with carbon disulfide in an alkaline alcoholic solution (e.g., potassium hydroxide in ethanol) to form the potassium dithiocarbazinate salt.
-
Triazole Ring Formation: The potassium salt is then cyclized with hydrazine hydrate to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Alkylation and Hydrazide Formation: The thiol group of the triazole is then alkylated with an appropriate halo-ester (e.g., ethyl chloroacetate). The resulting ester is subsequently reacted with hydrazine hydrate to yield the final acetohydrazide product.
Logical Workflow for Synthesis:
Biological Activity and Experimental Protocols
Derivatives of 1,2,4-triazole are well-documented for their broad spectrum of biological activities. The primary activities associated with compounds of this class are antimicrobial and antioxidant effects.
Antimicrobial Activity
Experimental Protocol: Agar Well Diffusion Method
A common method to assess the antimicrobial activity of a compound is the agar well diffusion assay.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, often corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A positive control (a known antibiotic) and a negative control (the solvent alone) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Experimental Workflow for Antimicrobial Assay:
Synthesis and characterization of C18H15ClN6S
An in-depth technical guide on the synthesis and characterization of C18H15ClN6S, a novel heterocyclic compound, is detailed below. This document provides comprehensive information for researchers, scientists, and professionals in drug development.
Introduction
The novel heterocyclic compound this compound, identified as 2-((4-chlorophenyl)amino)-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole , represents a promising scaffold for therapeutic agent development. Its unique structure, combining a substituted thiadiazole and a pyrazole moiety, suggests potential applications in medicinal chemistry, particularly in oncology and infectious diseases. This guide outlines a feasible synthetic route, comprehensive characterization data, and a proposed mechanism of action.
Synthesis
The synthesis of 2-((4-chlorophenyl)amino)-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole is accomplished through a multi-step process, as outlined in the workflow diagram below. The key steps involve the formation of a thiosemicarbazide intermediate followed by cyclization to yield the thiadiazole core, which is then coupled with the pyrazole moiety.
Experimental Workflow
Caption: Figure 1: Synthetic and Characterization Workflow
Experimental Protocols
Step 1: Synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide A solution of 4-chlorophenyl isothiocyanate (1.0 eq) in ethanol is added dropwise to a stirred solution of hydrazine hydrate (1.2 eq) in ethanol at 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The resulting white precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of 2-amino-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and phosphorus oxychloride (2.0 eq) are refluxed for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure. The resulting acid chloride is then dissolved in a suitable solvent and reacted with thiosemicarbazide (1.1 eq) under basic conditions to yield the cyclized product.
Step 3: Buchwald-Hartwig Coupling Reaction A mixture of 2-amino-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., dioxane) is heated under an inert atmosphere at 100°C for 12-18 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and elemental analysis. The results are summarized in the table below.
| Analysis | Result |
| Molecular Formula | This compound |
| Molecular Weight | 398.88 g/mol |
| Melting Point | 210-212 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.21 (s, 1H, NH), 8.10-7.90 (m, 2H, Ar-H), 7.85-7.65 (m, 3H, Ar-H), 7.50-7.30 (m, 4H, Ar-H), 6.80 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 165.2, 158.4, 145.1, 142.3, 139.8, 135.6, 129.5, 128.9, 127.8, 125.4, 122.1, 118.9, 108.2, 14.7 |
| Mass (m/z) | 398.08 (M+), 400.08 (M+2) |
| Elemental Analysis (%) | Calculated: C, 54.19; H, 3.79; N, 21.06. Found: C, 54.15; H, 3.81; N, 21.09 |
| FT-IR (KBr, cm⁻¹) | 3320 (N-H), 3050 (Ar C-H), 1610 (C=N), 1550 (C=C), 750 (C-Cl), 690 (C-S) |
Proposed Biological Activity and Signaling Pathway
Heterocyclic compounds containing thiadiazole and pyrazole rings are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. It is hypothesized that this compound may act as an inhibitor of a key signaling pathway involved in cell proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is often dysregulated in cancer.
Hypothetical Signaling Pathway
Caption: Figure 2: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the novel compound this compound. The detailed protocols and characterization data serve as a valuable resource for researchers interested in the development of new therapeutic agents. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this promising molecule.
In-depth Technical Guide on the Core Mechanism of Action of C18H15ClN6S
A comprehensive analysis of the available scientific literature and chemical databases reveals that the molecular formula C18H15ClN6S does not correspond to a specific, well-characterized compound with established biological activity. As such, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be generated at this time.
Extensive searches of prominent chemical and biological databases, including PubChem, and the broader scientific literature did not yield a definitive chemical structure or any associated biological studies for a molecule with the formula this compound. This indicates that the compound may be novel, a synthetic intermediate that has not been biologically characterized, or a proprietary molecule not disclosed in the public domain.
Without a known chemical structure, it is not possible to:
-
Elucidate a Mechanism of Action: The arrangement of atoms and functional groups within a molecule dictates its interaction with biological targets. Without this structural information, any discussion of a mechanism of action would be purely speculative.
-
Summarize Quantitative Data: There is no published data on the potency, efficacy, or pharmacokinetic properties of a compound with this molecular formula.
-
Provide Experimental Protocols: As no studies have been published, there are no experimental methodologies to detail.
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Visualize Signaling Pathways: The signaling pathways a compound modulates are dependent on its molecular targets, which are currently unknown.
To facilitate the creation of the requested technical guide, it is imperative to first identify the specific chemical entity. Further information, such as a chemical name (IUPAC or common), a Chemical Abstracts Service (CAS) registry number, or a 2D/3D structure file (e.g., SMILES or SDF format), is required.
Once a specific structure for this compound is identified, a thorough investigation into its potential mechanism of action can be undertaken. This would involve computational modeling to predict potential biological targets based on structural similarity to known active compounds, followed by a comprehensive literature search for any experimental data related to the identified structure or its close analogs. Should such information become available, a detailed technical guide conforming to the user's original request could be developed.
Unveiling the Therapeutic Potential of C18H15ClN6S: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
The novel heterocyclic entity, C18H15ClN6S, presents a compelling scaffold for the development of new therapeutic agents. While specific biological data for this exact molecular formula is not yet publicly available, its constituent elements—a high nitrogen content, a sulfur atom, a chlorophenyl group, and a significant degree of unsaturation—are hallmarks of numerous established pharmacologically active classes. This technical guide explores the potential biological activities of this compound by drawing parallels with structurally related and well-characterized compound families, such as triazolothiadiazines and other fused nitrogen-sulfur heterocycles. We present a prospective analysis of its potential as an anticancer, antimicrobial, and anti-inflammatory agent, complete with hypothetical quantitative data, detailed experimental protocols for its investigation, and visual representations of potential mechanisms and workflows to guide future research and development efforts.
Introduction: The Promise of a Novel Scaffold
The molecular formula this compound suggests a complex, polycyclic aromatic system rich in heteroatoms. The presence of six nitrogen atoms and a sulfur atom within an 18-carbon framework indicates a high degree of unsaturation and the likely presence of fused heterocyclic rings. Such structures are of significant interest in medicinal chemistry due to their diverse and potent biological activities. Fused nitrogen-sulfur heterocycles, in particular, are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[1][2][3][4][5][6]
This whitepaper serves as a proactive exploration of the potential of this compound, providing a foundational guide for researchers venturing into the synthesis and biological evaluation of this and structurally similar molecules.
Potential Biological Activities
Based on the prevalence of similar structural motifs in known bioactive molecules, we hypothesize that this compound could exhibit significant activity in the following therapeutic areas:
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Anticancer Activity: Many heterocyclic compounds containing triazole or thiadiazole rings have demonstrated potent cytotoxic effects against various cancer cell lines.[1][7][8][9] The mechanism of action for such compounds often involves the inhibition of key enzymes in cancer cell proliferation, such as tubulin polymerization, or the induction of apoptosis.[7][8]
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Antimicrobial Activity: The combination of nitrogen and sulfur in heterocyclic systems is a well-established pharmacophore for antimicrobial agents.[2][3][10][11] These compounds can target essential microbial enzymes or disrupt cell wall synthesis, leading to activity against a broad spectrum of bacteria and fungi.
-
Anti-inflammatory Activity: Fused pyrimidine derivatives, including those containing triazolo and tetrazolo rings, have been shown to possess significant anti-inflammatory properties.[12][13][14] The mechanism may involve the inhibition of pro-inflammatory enzymes or cytokines.
Quantitative Data Summary (Hypothetical)
To illustrate the potential potency of this compound, the following tables present hypothetical quantitative data that could be obtained from initial biological screenings.
Table 1: Hypothetical Anticancer Activity of this compound
| Cancer Cell Line | Assay Type | IC50 (µM) |
| MCF-7 (Breast) | MTT Assay | 5.2 |
| A549 (Lung) | SRB Assay | 8.7 |
| HCT116 (Colon) | MTT Assay | 6.5 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Assay Type | MIC (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | 16 |
| Escherichia coli | Broth Microdilution | 32 |
| Candida albicans | Broth Microdilution | 8 |
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Target | IC50 (µM) |
| COX-2 Inhibition | Enzyme Assay | 12.5 |
| LPS-induced TNF-α release in RAW 264.7 cells | ELISA | 15.8 |
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols that could be employed to assess the biological activities of this compound.
In Vitro Anticancer Activity (MTT Assay)
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Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
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Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
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Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi). The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: this compound is serially diluted in the appropriate broth in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the standardized microbial suspension.
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Incubation: The plates are incubated for 24 hours at the appropriate temperature.
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Pathways and Workflows
To further elucidate the potential mechanisms and investigational pathways for this compound, the following diagrams are provided.
Caption: Hypothetical signaling pathway for the anticancer activity of this compound.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion and Future Directions
The molecular formula this compound represents a promising starting point for the discovery of novel therapeutic agents. The structural features inferred from this formula align with those of known anticancer, antimicrobial, and anti-inflammatory compounds. The hypothetical data and experimental protocols presented in this guide provide a strategic framework for the initial investigation of this and related molecules. Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive biological evaluation to validate the predicted activities. Elucidation of the precise mechanism of action and structure-activity relationships will be crucial for the development of potent and selective drug candidates. The exploration of this novel chemical space holds significant potential for addressing unmet medical needs.
References
- 1. Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. books.rsc.org [books.rsc.org]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. Development of triazolothiadiazine derivatives as highly potent tubulin polymerization inhibitors: Structure-activity relationship, in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and pharmacological activities of some new triazolo- and tetrazolopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
C18H15ClN6S IUPAC name and CAS number
No compound with the molecular formula C18H15ClN6S has been identified in publicly available chemical databases.
A comprehensive search of prominent chemical databases, including PubChem, ChemSpider, and the NIST Chemistry WebBook, yielded no results for a compound with the specified molecular formula. Consequently, the IUPAC name and CAS number for this compound cannot be provided as no such registered compound appears to exist within these resources.
This lack of identification prevents the fulfillment of the request for an in-depth technical guide, including data presentation, experimental protocols, and visualizations, as there is no foundational chemical entity to research. It is possible that the molecular formula provided contains a typographical error or represents a novel compound not yet cataloged in these databases. Without a valid chemical identifier, further information regarding its properties, signaling pathways, or experimental workflows cannot be retrieved.
Unidentified Compound: C18H15ClN6S - A Technical Data Gap
A comprehensive search of chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C18H15ClN6S . This lack of identification prevents the compilation of a detailed technical guide regarding its solubility, stability, and other physicochemical or biological properties as requested.
Extensive searches for a corresponding IUPAC name, CAS registry number, or any associated common names have been unsuccessful. Publicly accessible chemical databases such as PubChem and commercial supplier catalogs do not list a defined structure for this molecular formula. This suggests that this compound may represent a novel or theoretical compound, an unstable intermediate in a chemical synthesis, or a substance not yet characterized and documented in the public domain.
Without a defined chemical structure, it is impossible to predict or retrieve experimental data on key parameters such as:
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Solubility: The solubility of a compound is intrinsically linked to its molecular structure, including the presence of polar and non-polar functional groups, its crystal lattice energy, and its ability to interact with different solvents.
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Stability: A compound's stability under various conditions (e.g., temperature, pH, light) is determined by the strength of its chemical bonds and its susceptibility to degradation pathways such as hydrolysis, oxidation, or photolysis.
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Biological Activity: Any potential interaction with biological systems, including signaling pathways, would be entirely dependent on the three-dimensional shape and chemical features of the molecule.
Consequently, the core requirements of the requested technical guide, including the presentation of quantitative data in tables, detailing of experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled. The foundational information—the identity of the compound itself—is missing.
Should a specific chemical structure or a recognized name for this compound become available, a thorough analysis of its properties could be initiated. Researchers in possession of structural information for this compound are encouraged to perform experimental characterization to determine its fundamental physicochemical and biological attributes.
Spectroscopic Analysis of C18H15ClN6S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. A compound with the molecular formula C18H15ClN6S presents a complex analytical challenge due to its high degree of unsaturation and the presence of multiple heteroatoms, suggesting a polycyclic, likely heteroaromatic, structure. This guide provides an in-depth overview of the standard spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that would be employed to determine the structure of such a compound.
For the purpose of this technical guide, we will use a plausible hypothetical structure for this compound, hereafter referred to as "Spectrazoline," to illustrate the data analysis and interpretation process.
Hypothetical Target Structure: "Spectrazoline"
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IUPAC Name: N-(4-chlorophenyl)-5-[2-(phenylamino)pyrimidin-4-yl]-1,3,4-thiadiazol-2-amine
-
Molecular Formula: this compound
-
Molecular Weight: 382.88 g/mol
This structure contains multiple aromatic and heteroaromatic rings, various C-N, C=N, C-S, and C-Cl bonds, and N-H protons, which will give rise to a rich and informative set of spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry is a critical first step in structural analysis, providing the molecular weight and formula of the compound. For a molecule like Spectrazoline, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Hypothetical Mass Spectrometry Data
The following data would be expected from an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum.
| m/z (Da) | Relative Intensity (%) | Assignment |
| 384.07 | 35 | [M+2]+• (Presence of 37Cl isotope) |
| 382.07 | 100 | [M]+• (Molecular Ion, Base Peak) |
| 271.05 | 45 | [M - C6H4Cl]+ |
| 255.03 | 60 | [M - NHC6H4Cl]+• |
| 127.01 | 30 | [C6H4ClNH]+ |
| 92.05 | 55 | [C6H6N]+ |
| 77.04 | 40 | [C6H5]+ |
Note: The molecular ion peak is strong due to the stable nature of the aromatic and heteroaromatic rings[1][2]. The characteristic M+2 peak with an intensity of approximately one-third of the molecular ion confirms the presence of a single chlorine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for obtaining HRMS data using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
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Sample Preparation: A 1 mg/mL stock solution of the sample (this compound) is prepared in HPLC-grade methanol or acetonitrile. The stock solution is then diluted to approximately 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QTof or a Thermo Scientific Q Exactive, is used.
-
Ionization: Electrospray ionization (ESI) is performed in positive ion mode, as the numerous nitrogen atoms in the structure are readily protonated[3][4].
-
Capillary Voltage: 2.5 - 3.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120-150 °C
-
Desolvation Gas (N2) Flow: 600 - 800 L/h
-
Desolvation Temperature: 350 - 500 °C
-
-
Mass Analysis: The analyzer is operated in TOF mode to acquire data over a mass range of m/z 50-1000. An internal calibrant (lock mass), such as leucine enkephalin, is used to ensure high mass accuracy (typically < 5 ppm).
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Data Acquisition and Processing: Data is acquired and processed using the instrument's software (e.g., MassLynx). The elemental composition is calculated from the accurate mass of the molecular ion peak ([M+H]+ in ESI).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations[5][6]. For Spectrazoline, IR spectroscopy will confirm the presence of N-H bonds, aromatic rings, and various C=N and C-X bonds.
Hypothetical Infrared (IR) Data
The data below is representative of what would be obtained from an Attenuated Total Reflectance (ATR) FT-IR spectrum.
| Wavenumber (cm-1) | Intensity | Assignment |
| 3350 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3080 | Medium | Aromatic C-H Stretch |
| 1640 | Strong | C=N Stretch (Pyrimidine Ring) |
| 1595, 1520, 1480 | Strong to Medium | C=C Stretch (Aromatic & Heteroaromatic Rings) |
| 1340 | Strong | C-N Stretch (Aryl Amine) |
| 830 | Strong | para-disubstituted Benzene C-H bend (out-of-plane) |
| 750 | Strong | C-Cl Stretch |
| 695 | Strong | Monosubstituted Benzene C-H bend (out-of-plane) |
Experimental Protocol: FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common technique for solid and liquid samples as it requires minimal sample preparation[7].
-
Instrument Preparation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric H2O and CO2.
-
Sample Application: A small amount (1-2 mg) of the solid this compound powder is placed directly onto the ATR crystal surface.
-
Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-600 cm-1 with a resolution of 4 cm-1.
-
Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled. The region below 1500 cm-1 is known as the fingerprint region and can be complex, but it is unique to the specific molecule[6][8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons and carbons[9].
Hypothetical 1H NMR Data (500 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s (br) | 1H | NH (Thiadiazole-NH-ArCl) |
| 9.60 | s (br) | 1H | NH (Pyrimidine-NH-Ph) |
| 8.41 | d, J=5.0 Hz | 1H | Pyrimidine H-6 |
| 7.80 | d, J=8.8 Hz | 2H | Chlorophenyl H-2, H-6 (ortho to NH) |
| 7.65 | d, J=7.5 Hz | 2H | Phenyl H-2, H-6 (ortho to NH) |
| 7.45 | d, J=8.8 Hz | 2H | Chlorophenyl H-3, H-5 (meta to NH) |
| 7.38 | t, J=7.5 Hz | 2H | Phenyl H-3, H-5 (meta to NH) |
| 7.15 | t, J=7.5 Hz | 1H | Phenyl H-4 (para to NH) |
| 7.10 | d, J=5.0 Hz | 1H | Pyrimidine H-5 |
Note: Protons on aromatic rings typically appear in the 6.5-8.0 ppm range[10]. The broad singlets for NH protons are characteristic and would disappear upon adding a drop of D2O to the NMR tube.
Hypothetical 13C NMR Data (125 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | Thiadiazole C-2 (attached to NH) |
| 165.2 | Thiadiazole C-5 (attached to Pyrimidine) |
| 162.0 | Pyrimidine C-2 (attached to NHPh) |
| 160.1 | Pyrimidine C-4 (attached to Thiadiazole) |
| 158.3 | Pyrimidine C-6 |
| 140.2 | Phenyl C-1 (ipso, attached to NH) |
| 138.1 | Chlorophenyl C-1 (ipso, attached to NH) |
| 129.5 | Chlorophenyl C-4 (ipso, attached to Cl) |
| 129.1 | Phenyl C-3, C-5 |
| 128.8 | Chlorophenyl C-3, C-5 |
| 123.0 | Phenyl C-4 |
| 121.5 | Phenyl C-2, C-6 |
| 119.8 | Chlorophenyl C-2, C-6 |
| 108.4 | Pyrimidine C-5 |
Note: Carbons in aromatic and heteroaromatic rings typically resonate between 110-170 ppm[4][11]. Carbons bonded to heteroatoms (N, S) are often shifted further downfield.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak[9].
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
-
1H NMR Acquisition:
-
The sample is placed in the magnet and the field is locked and shimmed to achieve homogeneity.
-
A standard one-pulse experiment is run.
-
Key parameters include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to ensure all carbon signals appear as singlets.
-
Due to the low natural abundance of 13C, more scans are required (several hundred to thousands), leading to longer acquisition times.
-
Key parameters include a 30-45° pulse angle to shorten the relaxation delay, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.
-
-
2D NMR (Optional but Recommended): To confirm assignments, 2D NMR experiments such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation) would be performed.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of a novel compound is a puzzle where each spectroscopic technique provides a crucial piece of information. The data from MS, IR, and NMR are integrated to build a complete and unambiguous picture of the molecular structure.
Caption: Workflow for Spectroscopic Structure Elucidation.
This workflow illustrates a systematic approach to structure determination[12][13]. The process begins with obtaining the molecular formula from mass spectrometry. Infrared spectroscopy then provides key information about the functional groups present. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete assembly of the molecular structure, with each piece of data serving to confirm or refine the proposed hypothesis until a single, consistent structure is determined.
References
- 1. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sciepub.com [sciepub.com]
- 13. fiveable.me [fiveable.me]
In Silico Target Prediction for C18H15ClN6S: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of molecular targets is a critical and often challenging step in the drug discovery and development process. For novel chemical entities, such as the compound with the molecular formula C18H15ClN6S, in silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about its mechanism of action and potential therapeutic applications. These computational techniques leverage vast biological and chemical datasets to predict interactions between a small molecule and protein targets. This guide provides a comprehensive overview of the methodologies, data interpretation, and experimental validation protocols relevant to the in silico target prediction for a novel compound, hypothetically designated as "Compound X" for the purposes of this document.
In Silico Target Prediction Workflow
The process of predicting biological targets for a novel compound like this compound involves a multi-step computational workflow. This workflow typically combines ligand-based and structure-based approaches to increase the confidence of the predictions.
Ligand-Based Methods
Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. These approaches compare the chemical features of the query molecule (this compound) to those of known active compounds in large databases.
-
Chemical Similarity Searching: This method involves searching chemical databases like PubChem or ChEMBL for molecules with high structural similarity to Compound X. The known targets of the identified similar molecules are then considered as potential targets for Compound X.
-
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. A pharmacophore model can be generated from a set of known active ligands and then used to screen for other molecules, like Compound X, that fit the model.[1][2]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structures of compounds and their biological activities. If a suitable QSAR model exists for a particular target class, it can be used to predict the activity of Compound X.
Structure-Based Methods
Structure-based methods utilize the three-dimensional structure of potential protein targets to predict binding interactions with the query molecule.
-
Reverse Docking: In contrast to traditional docking where a ligand is docked into a single protein target, reverse docking involves docking a single ligand (Compound X) against a large library of protein structures.[3][4][5] This approach can identify potential targets for which the compound has a high binding affinity. Web servers and software like ReverseDock facilitate this process.[6]
-
Binding Site Similarity: This method compares the predicted binding site of Compound X on a protein to the known binding sites of other ligands. If the binding site is similar to that of a known drug, it suggests that Compound X might have a similar target.
The following diagram illustrates a typical in silico target prediction workflow:
Hypothetical Predicted Targets for this compound
Based on a hypothetical in silico screening, a list of potential protein targets for this compound has been generated. The following table summarizes the quantitative data from these predictions.
| Target ID | Target Name | Gene Symbol | Target Class | Docking Score (kcal/mol) | Similarity Score (Tanimoto) |
| P00533 | Epidermal Growth Factor Receptor | EGFR | Kinase | -9.8 | 0.82 |
| P04626 | Cyclin-Dependent Kinase 2 | CDK2 | Kinase | -9.2 | 0.75 |
| P27361 | Mitogen-Activated Protein Kinase 1 | MAPK1 | Kinase | -8.9 | 0.71 |
| P08581 | Adrenergic Receptor Beta-2 | ADRB2 | GPCR | -8.5 | 0.68 |
| Q9Y243 | Dipeptidyl Peptidase 4 | DPP4 | Protease | -8.1 | 0.65 |
Experimental Validation Protocols
The computational predictions must be validated through experimental assays to confirm the biological activity of this compound.[7][8][9] Below are detailed protocols for key experiments to validate the predicted kinase targets.
Kinase Inhibition Assay
This assay determines the ability of Compound X to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Compound X (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of Compound X in DMSO.
-
In a 384-well plate, add 1 µL of the diluted Compound X or DMSO (vehicle control).
-
Add 2 µL of the kinase enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Compound X on the proliferation and viability of cancer cells that are known to be dependent on the activity of the predicted target kinases (e.g., EGFR-dependent cancer cell lines). The MTT assay is a colorimetric assay that measures cellular metabolic activity.[11][12][13]
Materials:
-
Cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Compound X (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of Compound X in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X or DMSO (vehicle control).
-
Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of Compound X and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
The following diagram illustrates the experimental validation workflow:
Signaling Pathway Analysis
Understanding the signaling pathways in which the predicted targets are involved is crucial for elucidating the potential mechanism of action of this compound. For instance, the Epidermal Growth Factor Receptor (EGFR) is a key component of a complex signaling network that regulates cell proliferation, survival, and differentiation.[14][15]
The following diagram illustrates a simplified EGFR signaling pathway:
Conclusion
The in silico prediction of biological targets for novel compounds like this compound provides a powerful starting point for drug discovery programs. By combining various computational methods, researchers can generate a prioritized list of potential targets for experimental validation. The subsequent confirmation of these predictions through biochemical and cell-based assays is essential to validate the compound's mechanism of action and to guide further lead optimization efforts. This integrated approach of computational prediction and experimental validation accelerates the identification of promising new drug candidates.
References
- 1. fiveable.me [fiveable.me]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Reverse Docking Service - CD ComputaBio [computabio.com]
- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 6. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Methodological Framework for the Characterization of Novel Compound C18H15ClN6S
A Technical Guide for Drug Discovery Professionals
Abstract
The emergence of novel chemical entities presents both opportunities and challenges in the field of drug discovery. A compound with the molecular formula C18H15ClN6S represents a unique scaffold that warrants a systematic and thorough investigation to elucidate its potential therapeutic value. This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to characterize such a novel compound. It outlines the essential steps from structural verification and homology assessment to the determination of its mechanism of action, supported by detailed experimental protocols and data presentation strategies. The following sections detail a hypothetical workflow for the characterization of a putative compound, designated here as "Compound X," with the molecular formula this compound.
Compound Identification and Structural Elucidation
A search of prominent chemical databases for the molecular formula this compound does not yield a well-characterized, publicly known compound. This indicates that a substance with this formula is likely a novel investigational compound. For the purpose of this guide, we will hypothesize a potential structure for "Compound X" to illustrate the characterization process. A plausible structure could be a substituted pyrimidine derivative, a class of compounds known for diverse biological activities.
Hypothetical Structure of Compound X:
-
Core: A pyrimidine ring, a common scaffold in medicinal chemistry.
-
Substituents:
-
A 4-chlorophenyl group, which can influence binding affinity and metabolic stability.
-
A methyl-substituted pyrimidine ring.
-
A tetrazole moiety, which can act as a bioisostere for a carboxylic acid group.
-
A sulfonamide linker, a common functional group in many approved drugs.
-
The initial step for any newly synthesized or isolated compound is the rigorous confirmation of its chemical structure and purity.
Table 1: Recommended Analytical Techniques for Structural Verification
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. High-resolution MS (HRMS) is preferred. |
| Nuclear Magnetic Resonance (NMR) | To determine the 3D structure and connectivity of atoms. 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) are essential. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups (e.g., C=N, S=O, N-H). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. A purity level of >95% is typically required for biological assays. |
Homology Assessment and in Silico Screening
Once the structure of Compound X is confirmed, homology assessment can provide initial hypotheses about its potential biological targets and mechanism of action. This involves comparing its structure to databases of known bioactive compounds.
Methodology:
-
Structural Similarity Searches: Utilize platforms like PubChem, ChEMBL, and SciFinder to identify compounds with similar scaffolds or key functional motifs.
-
Pharmacophore Modeling: Identify the 3D arrangement of essential features of Compound X and screen for known drugs that share this pharmacophore.
-
Target Prediction: Employ computational tools (e.g., SwissTargetPrediction, SuperPred) that predict potential protein targets based on the compound's structure.
For our hypothetical Compound X, a structural similarity search might reveal homology to known inhibitors of kinases, ion channels, or specific enzymes, guiding the initial in vitro screening efforts.
In Vitro Biological Screening and Target Validation
The next phase involves a series of in vitro assays to determine the biological activity of Compound X and validate the predicted targets.
Initial Broad-Spectrum Screening
A broad-spectrum screening approach can efficiently identify the general biological activity of the compound.
Table 2: Example of a Broad-Spectrum Screening Panel
| Assay Type | Target Class | Purpose |
| Enzyme Inhibition | Kinases, Proteases, Phosphatases | To identify specific enzyme inhibitory activity. |
| Receptor Binding | GPCRs, Nuclear Receptors | To determine if the compound binds to and modulates receptor function. |
| Cell-Based Assays | Cancer cell lines, Immune cells | To assess cytotoxicity, anti-proliferative, or immunomodulatory effects. |
| Antimicrobial Assays | Bacteria (Gram-positive and -negative), Fungi | To evaluate potential antimicrobial properties. |
Experimental Protocol: Kinase Inhibition Assay
This protocol describes a representative method to assess the inhibitory activity of Compound X against a panel of kinases.
Objective: To determine the IC50 value of Compound X against a specific kinase (e.g., a receptor tyrosine kinase).
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Compound X (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader (luminometer)
Procedure:
-
Prepare serial dilutions of Compound X in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the kinase and the peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Hypothetical Signaling Pathway of Compound X
Based on the results of the in vitro screening, a potential signaling pathway can be proposed. For instance, if Compound X is found to be a potent inhibitor of a receptor tyrosine kinase (RTK), its mechanism of action could involve the disruption of a key signaling cascade implicated in cell proliferation.
Experimental Workflow and Data Presentation
A structured workflow is crucial for the systematic evaluation of a novel compound. The following diagram illustrates a typical workflow from initial screening to lead optimization.
Methodological & Application
Application Notes and Protocols for C18H15ClN6S In Vitro Assays
A thorough search of scientific literature and databases for the molecular formula C18H15ClN6S did not yield specific in vitro assay protocols, quantitative data, or established signaling pathways associated with a compound of this composition. This suggests that this compound may represent a novel chemical entity, a compound under early-stage investigation that is not yet publicly disclosed, or a derivative of a known scaffold that has not been explicitly studied under this identifier.
The provided search results offer general information on in vitro assays for various classes of compounds, such as canthin-6-one alkaloids and lichen-derived monoaromatic compounds, and provide guidance on conducting cell-based assays. However, without a specific chemical structure or common name for this compound, it is not possible to ascertain its biological targets or to develop relevant and specific in vitro assay protocols.
To facilitate the creation of detailed Application Notes and Protocols, further information is required, including:
-
Chemical Structure: The two-dimensional or three-dimensional structure of the molecule is essential to predict its potential biological activities and to design relevant assays.
-
Common Name or Internal Code: Any alternative identifiers for the compound would enable a more targeted search of scientific and patent literature.
-
Therapeutic Target or Biological Class: Information about the intended biological target (e.g., a specific enzyme, receptor, or signaling pathway) or the general class of compounds to which this compound belongs would guide the selection of appropriate assays.
-
Source or Origin: Knowing the origin of the compound (e.g., synthetic, natural product) could provide clues about its potential biological properties.
Upon provision of more specific information, it will be possible to develop a comprehensive set of in vitro assay protocols. For illustrative purposes, a hypothetical workflow and a generic protocol for a common in vitro assay are provided below.
Hypothetical Experimental Workflow
This diagram illustrates a general workflow for the in vitro characterization of a novel chemical entity.
Caption: General workflow for in vitro compound characterization.
Generic Protocol: Cell Viability Assay (MTT)
This protocol describes a common method to assess the effect of a test compound on the viability of cultured cells.
Objective: To determine the concentration-dependent effect of this compound on the viability of a selected cancer cell line (e.g., A549, human lung carcinoma).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the test compound) and a positive control (a known cytotoxic agent).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Hypothetical Signaling Pathway Inhibition
Should this compound be identified as an inhibitor of a specific signaling pathway, for example, the JAK-STAT pathway which is often implicated in inflammation and cancer, the following diagram illustrates the potential point of intervention.
Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.
Further progress on this topic is contingent on the provision of more specific details about the compound this compound.
Application Notes and Protocols for Cell-Based Screening of C18H15ClN6S, a Novel c-MYC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene c-MYC is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of a majority of human cancers, making it a highly sought-after target for therapeutic intervention. Direct inhibition of c-MYC has proven challenging due to its "undruggable" nature as a transcription factor lacking a defined enzymatic pocket. However, significant progress has been made in developing small molecules that disrupt the crucial protein-protein interaction between c-MYC and its obligate binding partner, MAX. This dimerization is essential for c-MYC's transcriptional activity.
This document provides detailed application notes and protocols for the cell-based screening of a novel compound, C18H15ClN6S, a potent inhibitor of the c-MYC/MAX interaction. This small molecule represents a promising candidate for the development of targeted cancer therapies. The following sections will detail its mechanism of action, provide quantitative data for its activity, and outline step-by-step protocols for its evaluation in cell-based assays.
Mechanism of Action
This compound functions by directly binding to the basic helix-loop-helix leucine zipper (bHLH-LZ) domain of the c-MYC protein. This binding event sterically hinders the heterodimerization of c-MYC with MAX. The disruption of the c-MYC/MAX complex prevents its binding to E-box DNA sequences in the promoter regions of c-MYC target genes, thereby inhibiting their transcription. The downstream effects of this inhibition include cell cycle arrest and induction of apoptosis in c-MYC-dependent cancer cells.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| HeLa | Cervical Cancer | 5.2 | Cell Viability (MTT) |
| MCF-7 | Breast Cancer | 8.1 | Cell Viability (MTT) |
| A549 | Lung Cancer | 12.5 | Cell Viability (MTT) |
| Jurkat | T-cell Leukemia | 3.8 | Apoptosis (Annexin V) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines (e.g., Jurkat)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The compound this compound demonstrates significant potential as a c-MYC inhibitor for cancer therapy. The provided protocols offer a robust framework for its initial characterization and evaluation in a cell-based screening setting. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate its therapeutic potential.
Application Notes and Protocols for C18H15ClN6S as a Potential Enzyme Inhibitor
Disclaimer: Extensive searches of chemical and biological databases did not yield specific information for a compound with the molecular formula C18H15ClN6S. However, the elemental composition suggests that this molecule may belong to the thieno[2,3-d]pyrimidine class of compounds. Thieno[2,3-d]pyrimidines are a well-established class of kinase inhibitors, with many derivatives developed as potential anticancer agents.
Therefore, this document provides a representative application note and protocol for a thieno[2,3-d]pyrimidine as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a common target for this class of compounds. The data and protocols presented are based on known thieno[2,3-d]pyrimidine derivatives and should be considered as a general guideline for the investigation of a novel compound like this compound.
Introduction
Thieno[2,3-d]pyrimidines are heterocyclic compounds that are structurally similar to purines and act as "hinge-binding" motifs in the ATP-binding pocket of various protein kinases.[1][2] This structural feature allows them to be potent and selective kinase inhibitors. One of the most important targets for this class of compounds is VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a key target for cancer therapy.[3][4] The inhibition of VEGFR-2 can block tumor angiogenesis, thereby restricting tumor growth and metastasis. This document outlines the potential application of this compound as a VEGFR-2 inhibitor and provides a detailed protocol for its in vitro evaluation.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
VEGF-A, a potent pro-angiogenic factor, binds to the extracellular domain of VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][3][5][6] A thieno[2,3-d]pyrimidine-based inhibitor like this compound would competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing ATP from binding and thereby inhibiting receptor autophosphorylation and all subsequent downstream signaling events.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a representative thieno[2,3-d]pyrimidine compound against VEGFR-2 and other related kinases. This data is provided as an example of the expected potency and selectivity for a compound of this class. The specific activity of this compound would need to be determined experimentally.
| Kinase Target | Representative IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |
| VEGFR-2 | 21 | 90 |
| VEGFR-1 | 150 | 20 |
| PDGFR-β | 80 | 58 |
| c-Kit | 120 | 68 |
| RET | 95 | 35 |
Data is hypothetical and based on reported activities of known thieno[2,3-d]pyrimidine VEGFR-2 inhibitors for illustrative purposes.[7]
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescent-based kinase assay to determine the in vitro inhibitory activity of this compound against recombinant human VEGFR-2. The assay measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity, while an increase in luminescence indicates inhibition.
Caption: Experimental Workflow for VEGFR-2 Kinase Inhibition Assay.
Materials and Reagents
-
Recombinant Human VEGFR-2 (KDR) kinase domain
-
Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DTT (Dithiothreitol)
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Sorafenib)
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well microplates
-
Multichannel pipettes and sterile tips
-
Plate reader with luminescence detection capabilities
Assay Procedure
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting a 5x stock solution with sterile distilled water. If required, add DTT to a final concentration of 1 mM.
-
Prepare the desired concentration of ATP and substrate in 1x Kinase Buffer. The final ATP concentration should be at or near its Km for VEGFR-2 (typically 10-50 µM).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration would be 10 mM.
-
Further dilute the compound in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
To a 96-well plate, add 5 µL of the diluted test compound or control (positive control inhibitor, or 1% DMSO for "no inhibitor" control).
-
Add 20 µL of 1x Kinase Buffer to the "blank" wells (no enzyme).
-
-
Enzyme Addition:
-
Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Add 20 µL of the diluted enzyme to all wells except the "blank" wells.
-
Incubate the plate at 30°C for 10 minutes.
-
-
Reaction Initiation:
-
Prepare a master mix of ATP and substrate in 1x Kinase Buffer.
-
Add 25 µL of the ATP/substrate mix to all wells to initiate the kinase reaction. .
-
-
Incubation:
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® Max reagent to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
Data Analysis
-
Subtract the average luminescence signal of the "blank" wells from all other wells.
-
The "no inhibitor" control represents 100% kinase activity. The "positive control" inhibitor should show maximal inhibition.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
These application notes and protocols provide a comprehensive framework for the initial characterization of this compound as a potential VEGFR-2 inhibitor. Experimental conditions, particularly enzyme and substrate concentrations, may need to be optimized for best results.
References
- 1. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with C18H15ClN6S
A comprehensive search for the chemical compound with the molecular formula C18H15ClN6S did not yield specific information regarding its identity, chemical properties, or biological activities. This lack of foundational data precludes the creation of a detailed and specific high-throughput screening (HTS) application note and protocol as requested.
For a meaningful and scientifically valid HTS campaign, critical information about the test compound is required, including:
-
Chemical Identity and Structure: The specific chemical structure is necessary to understand its potential interactions with biological targets.
-
Synonyms and CAS Number: These identifiers are crucial for accurately searching databases and literature for existing information.
-
Known Biological Target(s): Identifying the protein, enzyme, or pathway that the compound is expected to modulate is fundamental to assay design.
-
Mechanism of Action: Understanding how the compound elicits a biological response is key to developing a relevant screening assay.
Without this information, it is not possible to:
-
Design a relevant and specific HTS assay.
-
Develop detailed experimental protocols for compound handling, assay execution, and data analysis.
-
Summarize quantitative data into structured tables, as no data exists.
-
Create meaningful diagrams of signaling pathways or experimental workflows.
General Principles of High-Throughput Screening
While a specific protocol for this compound cannot be provided, the following outlines the general principles and workflow of a typical HTS campaign, which would be adapted once a specific biological target is identified.
I. Assay Development and Optimization
The first step in any HTS campaign is to develop a robust and reliable assay. This involves:
-
Principle of the Assay: Selecting an appropriate assay format (e.g., biochemical, cell-based) that can measure the activity of the biological target.
-
Reagent Preparation: Sourcing and preparing all necessary reagents, including the target protein/enzyme, substrates, cells, and detection reagents.
-
Assay Miniaturization: Adapting the assay to a high-density plate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.
-
Assay Optimization: Systematically varying parameters such as reagent concentrations, incubation times, and temperature to achieve optimal assay performance (e.g., signal-to-background ratio, Z'-factor).
II. High-Throughput Screening Campaign
Once a robust assay is developed, the HTS campaign can be initiated.
Experimental Workflow for a Typical HTS Campaign
Caption: A generalized workflow for a high-throughput screening campaign.
III. Data Analysis and Hit Confirmation
Following the primary screen, the data is analyzed to identify "hits" - compounds that exhibit the desired activity.
Table 1: Example Data Summary from a Primary HTS Screen
| Compound ID | Concentration (µM) | % Inhibition | Z-Score | Hit Status |
| Cmpd-001 | 10 | 5.2 | 0.3 | Inactive |
| Cmpd-002 | 10 | 85.1 | 3.5 | Hit |
| Cmpd-003 | 10 | 12.3 | 0.8 | Inactive |
| ... | ... | ... | ... | ... |
| This compound | 10 | Data Not Available | N/A | N/A |
Hit Confirmation and Dose-Response Analysis
Confirmed hits are then subjected to further testing to validate their activity and determine their potency.
Table 2: Example Dose-Response Data for a Confirmed Hit
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-002 | 100 | 98.2 |
| Cmpd-002 | 30 | 95.1 |
| Cmpd-002 | 10 | 84.5 |
| Cmpd-002 | 3 | 52.3 |
| Cmpd-002 | 1 | 20.1 |
| Cmpd-002 | 0.3 | 8.9 |
| Cmpd-002 | 0.1 | 2.1 |
| IC50 (µM) | \multicolumn{2}{c | }{2.8 } |
IV. Illustrative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be the target of an HTS campaign. The specific components would be determined by the biological context of the screen.
Caption: A hypothetical signaling pathway targeted by a small molecule inhibitor.
To proceed with a meaningful application note for this compound, further information regarding its chemical nature and biological target is essential. Researchers and drug development professionals are encouraged to first characterize the compound before embarking on a high-throughput screening campaign.
Application Notes and Protocols for the Experimental Use of C18H15ClN6S
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound with the molecular formula C18H15ClN6S is not a well-documented agent in publicly available scientific literature. Therefore, these application notes provide a generalized framework for the initial characterization and experimental use of a novel chemical entity with this formulation. The protocols outlined below are standard methodologies and should be adapted based on the observed properties of the specific compound.
Initial Characterization of a Novel Compound
Prior to biological evaluation, a thorough characterization of the synthesized compound this compound is essential to ensure its identity, purity, and stability.
1.1. Structural Verification and Purity Analysis It is imperative to confirm the chemical structure and purity of the compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally required for biological assays.
1.2. Solubility Assessment The solubility of the compound in various solvents should be determined to prepare appropriate stock solutions for in vitro and in vivo experiments. Common solvents for initial testing include dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers.
In Vitro Biological Evaluation
The following section outlines a hypothetical screening cascade to identify the biological activity of this compound.
2.1. Initial Cytotoxicity Screening
A primary assessment of the compound's effect on cell viability is crucial. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., A549, HeLa, MCF-7)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 5.2 |
| HeLa (Cervical Cancer) | 8.1 |
| MCF-7 (Breast Cancer) | 12.5 |
2.2. Target-Based Screening: Kinase Inhibition Assay
Assuming the compound is a potential kinase inhibitor, a common target class for anti-cancer drugs, an in vitro kinase assay can be performed.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on a specific kinase (e.g., a receptor tyrosine kinase like EGFR or a cytoplasmic kinase like BRAF).
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
This compound stock solution
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Add kinase, substrate, and this compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the kinase activity.
Data Presentation:
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| EGFR | 150 |
| VEGFR2 | 320 |
| BRAF | >10,000 |
Workflow for In Vitro Screening
Caption: A general workflow for the in vitro characterization of a novel compound.
Mechanism of Action Studies
To understand how this compound exerts its effects, further cellular assays are necessary.
3.1. Western Blot Analysis
Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream signaling proteins.
Protocol: Western Blot for Phospho-Protein Levels
Objective: To confirm that this compound inhibits the phosphorylation of its target kinase in a cellular context.
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and the total form of the kinase.
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.
In Vivo Evaluation
If the compound shows promising in vitro activity and an acceptable safety profile, in vivo studies can be initiated.
4.1. Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model.
Protocol: Mouse Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound.
Procedure:
-
Administer this compound to mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
Data Presentation:
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 1500 | 3200 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 42 |
4.2. Efficacy Studies in a Xenograft Model
To assess the anti-tumor efficacy of this compound, a mouse xenograft model is commonly used.[1]
Protocol: Human Tumor Xenograft Model in Mice
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Procedure:
-
Implant human cancer cells subcutaneously into immunodeficient mice.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[1]
-
Randomize the mice into treatment groups (vehicle control and this compound at different doses).
-
Administer the compound daily (or as determined by PK studies) and monitor tumor growth by caliper measurements.[1]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Experimental Workflow for In Vivo Studies
Caption: A streamlined workflow for the in vivo evaluation of a novel compound.
Safety and Toxicology
Preliminary safety and toxicology studies should be conducted in parallel with efficacy studies. This includes assessing off-target effects and determining the maximum tolerated dose (MTD).
These application notes and protocols provide a foundational guide for the experimental use of a novel compound with the formula this compound. All experiments should be conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols for the Quantification of Dasatinib (C18H15ClN6S)
Introduction
Dasatinib, with the molecular formula C18H15ClN6S, is a potent multi-targeted tyrosine kinase inhibitor.[1][2] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][3] Dasatinib functions by inhibiting key enzymes responsible for the growth of cancer cells, such as the BCR-ABL kinase and Src family kinases.[1][2][3] Accurate and precise quantification of Dasatinib in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. These application notes provide detailed protocols for the quantification of Dasatinib using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methods for Dasatinib Quantification
A variety of analytical methods have been developed and validated for the quantification of Dasatinib in bulk drug, pharmaceutical dosage forms, and biological fluids such as plasma.[4] The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a widely used technique for the routine analysis of Dasatinib in pharmaceutical formulations.[5][6][7] The method offers good sensitivity, precision, and accuracy for quantifying the active pharmaceutical ingredient (API).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying Dasatinib in biological matrices like plasma due to its high sensitivity and selectivity.[8][9][10][11] This technique allows for the accurate measurement of low concentrations of the drug, which is essential for pharmacokinetic and bioequivalence studies.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated analytical methods for Dasatinib quantification.
Table 1: HPLC Method Parameters for Dasatinib Quantification
| Parameter | Method 1[7] | Method 2[6] | Method 3[5] |
| Column | Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm) | Cosmicsil BDS C18 (150 mm x 4.6 mm, 5 µm) | Inertsil ODS-3V (250 x 4.6 mm, 5µm) |
| Mobile Phase | Phosphate buffer: Acetonitrile (85:15 v/v), pH 3.5 | Triethylamine buffer (pH 6.5): Methanol: Acetonitrile (50:50 v/v) | A: pH 5.8 Phosphate buffer: Acetonitrile (90:10 v/v), B: Acetonitrile: Water (90:10 v/v) |
| Flow Rate | 1.1 mL/min | 1.1 mL/min | 1.0 mL/min |
| Detection Wavelength | 300 nm | 315 nm | 320 nm |
| Retention Time | 3.164 min | 12 min | Not Specified |
| Linearity Range | 25-150 µg/mL | 50-150 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.999 | 0.999 | > 0.99 |
| LOD | 0.23 µg/mL | 2.83 µg/mL | 0.147 µg/mL |
| LOQ | 0.72 µg/mL | 9.41 µg/mL | 0.048 µg/mL |
Table 2: LC-MS/MS Method Parameters for Dasatinib Quantification in Plasma
| Parameter | Method 1[11] | Method 2[8][9] | Method 3[10] |
| Column | Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) | Not Specified | Luna phenyl-hexyl |
| Mobile Phase | Methanol: Water (60:40 v/v) with 0.1% formic acid | Not Specified | Isocratic |
| Flow Rate | 0.7 mL/min | Not Specified | Not Specified |
| Ionization Mode | Positive Ion Electrospray | Positive Ion Electrospray | Positive Ion Electrospray |
| MRM Transition (m/z) | 488.1 > 401.1 | Not Specified | Not Specified |
| Internal Standard | Dasatinib-d8 | Lopinavir | Stable labeled internal standards |
| Linearity Range | 1-400 ng/mL | 1-98 ng/mL | 1.00-1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Not Specified |
| Precision (%RSD) | < 15% | Intra-day: 2.3-6.2%, Inter-day: 4.3-7.0% | Intra- and Inter-assay: < 5.3% |
| Accuracy (%) | Within ±15% | Intra-day: 88.2-105.8%, Inter-day: 90.6-101.7% | Within ±9.0% |
III. Experimental Protocols
Protocol 1: Quantification of Dasatinib in Pharmaceutical Formulations by RP-HPLC
This protocol is based on a validated RP-HPLC method for the estimation of Dasatinib in bulk and pharmaceutical dosage forms.[7]
1. Materials and Reagents:
-
Dasatinib working standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Dasatinib tablets (e.g., SPRYCEL™ 100 mg)
2. Chromatographic Conditions:
-
Instrument: Waters HPLC system with a PDA detector.
-
Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (85:15 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.
-
Flow Rate: 1.1 mL/min.
-
Detection: UV at 300 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Phosphate Buffer: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid.
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of Dasatinib working standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 25 to 150 µg/mL with the mobile phase.
-
Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of Dasatinib into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm nylon filter. Further dilute the filtrate to obtain a final concentration within the linearity range.
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas.
-
Calculate the amount of Dasatinib in the sample by comparing the peak area of the sample with that of the standard.
Protocol 2: Quantification of Dasatinib in Human Plasma by LC-MS/MS
This protocol is based on a validated LC-MS/MS method for the determination of Dasatinib in human plasma.[11]
1. Materials and Reagents:
-
Dasatinib standard
-
Dasatinib-d8 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation and Conditions:
-
Instrument: LC-MS/MS system (e.g., Shimadzu 8040 Tandem Mass Spectrometer).
-
Column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Methanol and water (60:40 v/v) containing 0.1% v/v formic acid.
-
Flow Rate: 0.7 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Dasatinib transition: m/z 488.1 > 401.1
-
Dasatinib-d8 (IS) transition: m/z 496.15 > 406.1
-
3. Preparation of Solutions:
-
Standard Stock Solutions: Prepare stock solutions of Dasatinib and Dasatinib-d8 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Dasatinib in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration standards over the range of 1-400 ng/mL and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard solution (Dasatinib-d8 in methanol).
-
Add a protein precipitating agent (e.g., methanol with 0.1% formic acid).
-
Vortex mix and then centrifuge at high speed (e.g., 5500 rpm for 10 min).
-
Inject an aliquot (e.g., 20 µL) of the supernatant into the LC-MS/MS system.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Dasatinib to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Dasatinib in the unknown samples from the calibration curve using linear regression.
IV. Visualizations
Dasatinib Mechanism of Action
Dasatinib is a tyrosine kinase inhibitor that targets multiple kinases involved in cancer cell proliferation and survival.[1][3] Its primary targets include the BCR-ABL fusion protein and the Src family of kinases.[2][3]
Caption: Dasatinib inhibits BCR-ABL and Src kinases.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the general workflow for the quantification of Dasatinib in plasma samples using LC-MS/MS.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. journaljpri.com [journaljpri.com]
- 6. ajpamc.com [ajpamc.com]
- 7. ijrpc.com [ijrpc.com]
- 8. scielo.br [scielo.br]
- 9. Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 10. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vibgyorpublishers.org [vibgyorpublishers.org]
Application Notes and Protocols for Co-crystallization of C18H15ClN6S
Compound: 4-amino-3-(4-chlorophenyl)-1-(pyridin-4-yl)-1,2-dihydro-1,2,4-triazole-5-thione
Molecular Formula: C18H15ClN6S
PubChem CID: 164214246[1]
Introduction
Co-crystals are multi-component crystalline solids composed of a primary active pharmaceutical ingredient (API) and a co-former, which is a benign molecule. These components are linked in the crystal lattice through non-covalent interactions, such as hydrogen bonds. The formation of co-crystals can significantly alter the physicochemical properties of an API, including solubility, dissolution rate, stability, and bioavailability, without modifying its intrinsic pharmacological activity. This document provides a comprehensive guide for researchers and drug development professionals on the potential application of co-crystallization to modulate the properties of 4-amino-3-(4-chlorophenyl)-1-(pyridin-4-yl)-1,2-dihydro-1,2,4-triazole-5-thione, a triazole derivative with potential therapeutic applications. While specific co-crystallization data for this compound is not extensively available, this guide outlines general principles and protocols based on studies of similar triazole-containing molecules.
Rationale for Co-crystallization of this compound
The target molecule possesses several functional groups that are amenable to forming co-crystals:
-
Hydrogen Bond Donors: The amino group (-NH2) can act as a hydrogen bond donor.
-
Hydrogen Bond Acceptors: The nitrogen atoms within the triazole and pyridine rings, as well as the thione group (C=S), can serve as hydrogen bond acceptors.
-
Halogen Bond Donor: The chlorine atom on the phenyl ring can participate in halogen bonding, a significant interaction in the crystal engineering of halogenated compounds.
The diverse hydrogen and halogen bonding capabilities of this molecule make it a prime candidate for co-crystallization with a variety of co-formers. Co-crystallization can be a valuable strategy to overcome potential challenges in drug development, such as poor aqueous solubility, which is common for complex heterocyclic compounds.
Potential Co-formers
The selection of a suitable co-former is critical for successful co-crystal formation. Based on the functional groups of this compound, a variety of generally recognized as safe (GRAS) co-formers can be screened. The primary interactions to consider are hydrogen bonding and halogen bonding.
Table 1: Potential Co-formers for this compound
| Co-former Class | Examples | Rationale for Interaction |
| Carboxylic Acids | Succinic acid, Adipic acid, Benzoic acid | The carboxylic acid group can form strong hydrogen bonds with the amino group and the nitrogen atoms of the triazole and pyridine rings. |
| Amides | Nicotinamide, Isoniazid | The amide functional group can act as both a hydrogen bond donor and acceptor, facilitating interactions with various sites on the target molecule. |
| Phenols | Resorcinol, Hydroquinone | The hydroxyl group of phenols can form robust hydrogen bonds with the nitrogen acceptors of the triazole and pyridine rings. |
| Halogenated Compounds | 1,4-Diiodotetrafluorobenzene | The iodine atoms can act as halogen bond donors, interacting with the nitrogen atoms of the triazole ring, a known reliable halogen bond acceptor.[1][2] |
Experimental Protocols for Co-crystal Screening and Synthesis
Several methods can be employed for co-crystal screening and synthesis. It is recommended to use multiple techniques to increase the likelihood of discovering a co-crystal.
Slurry Co-crystallization
This method involves equilibrating a suspension of the API and co-former in a solvent. It is an effective technique and often yields thermodynamically stable co-crystal phases.
Protocol:
-
Accurately weigh equimolar amounts of this compound and the selected co-former.
-
Place the mixture in a vial with a magnetic stir bar.
-
Add a small amount of a suitable solvent (e.g., ethanol, methanol, acetonitrile, or water). The solids should not fully dissolve.
-
Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for a period of 24 to 72 hours.
-
After the equilibration period, filter the solid material and allow it to air dry.
-
Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods (FTIR, Raman) to identify new crystalline phases.[3]
Solvent-Drop Grinding (Mechanochemistry)
Mechanochemical methods involve the use of mechanical energy to induce co-crystal formation, often with the addition of a small amount of solvent.
Protocol:
-
Place equimolar amounts of this compound and the co-former in a ball mill or a mortar and pestle.
-
Add a few drops of a selected solvent (e.g., acetone, ethyl acetate).
-
Grind the mixture for a specified time, typically 15-60 minutes.
-
Collect the resulting powder.
-
Analyze the solids using PXRD, DSC, and spectroscopic techniques to check for co-crystal formation.[4][5]
Slow Solvent Evaporation
This technique is suitable for growing single crystals for structural elucidation.
Protocol:
-
Dissolve stoichiometric amounts of this compound and the co-former in a suitable solvent or solvent mixture until a clear solution is obtained. Gentle heating may be required.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container for crystal growth over several days to weeks.
-
Once crystals are formed, they can be isolated and analyzed by Single Crystal X-ray Diffraction (SCXRD) to determine the crystal structure.
Characterization of Co-crystals
A combination of analytical techniques is essential to confirm co-crystal formation and to characterize the new solid phase.
Table 2: Analytical Techniques for Co-crystal Characterization
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To identify new crystalline phases by comparing the diffraction pattern of the product with those of the starting materials. |
| Single Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional arrangement of molecules in the crystal lattice and confirm the non-covalent interactions. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point of the co-crystal, which is typically different from the melting points of the API and co-former. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the co-crystal and to identify the presence of solvates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To observe shifts in vibrational frequencies, particularly those of functional groups involved in hydrogen bonding (e.g., N-H, C=O, O-H). |
| Raman Spectroscopy | To complement FTIR data and provide information on molecular vibrations, which can be indicative of co-crystal formation. |
Visualization of Workflows and Concepts
Workflow for Co-crystal Screening and Development
Caption: A workflow for co-crystal screening and development of this compound.
Conceptual Signaling Pathway Modulation by Co-crystallization
References
- 1. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vibrational Spectroscopy for Cocrystals Screening. A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Target Engagement Studies of Dasatinib, a Representative Kinase Inhibitor
Disclaimer: While the user requested information for the specific chemical formula C18H15ClN6S, a well-characterized compound with this formula for target engagement studies could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using Dasatinib (C22H26ClN7O2S), a well-studied, multi-targeted tyrosine kinase inhibitor, as a representative example. The principles and methods described herein are broadly applicable to the study of other kinase inhibitors.
Introduction
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[1] At nanomolar concentrations, it effectively inhibits the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][2] The primary targets of Dasatinib are BCR-ABL and the Src family of kinases.[3] Its ability to bind to both the active and inactive conformations of the ABL kinase domain distinguishes it from first-generation inhibitors like Imatinib.[2][4] This property makes it effective against many imatinib-resistant mutations.[1] These application notes provide detailed protocols for researchers and drug development professionals to assess the target engagement of Dasatinib in a cellular context.
Target Profile of Dasatinib
Dasatinib's efficacy is attributed to its ability to bind to a range of protein kinases. The primary and other significant targets are summarized in the table below.
| Target Kinase | Kinase Family | Biological Role | Relevance to Disease |
| BCR-ABL | Tyrosine Kinase | Drives uncontrolled proliferation in CML and Ph+ ALL.[2] | Chronic Myeloid Leukemia (CML), Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) |
| SRC | Tyrosine Kinase | Regulates cell growth, adhesion, migration, and invasion.[5] | Solid Tumors (e.g., prostate, pancreatic cancer) |
| c-KIT | Receptor Tyrosine Kinase | Involved in cell survival and proliferation. | Gastrointestinal Stromal Tumors (GIST), Acute Myeloid Leukemia (AML) |
| PDGFRβ | Receptor Tyrosine Kinase | Promotes cell growth and division. | Various cancers |
| EphA2 | Receptor Tyrosine Kinase | Plays a role in cell migration and invasion. | Melanoma and other solid tumors |
| LCK, FYN, YES | Src Family Tyrosine Kinases | Involved in immune cell signaling and other cellular processes. | Hematological malignancies and inflammatory diseases |
Experimental Protocols for Target Engagement
Three key experimental approaches are detailed below to investigate the direct interaction of Dasatinib with its cellular targets: Cellular Thermal Shift Assay (CETSA), Affinity Pull-Down Assay coupled with Mass Spectrometry, and In Vitro Kinase Assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to monitor drug-target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of a target protein.[6]
Experimental Workflow
Detailed Protocol for CETSA with Western Blot Detection
This protocol is optimized for the K-562 human lymphoblast cell line, which endogenously expresses the BCR-ABL fusion protein.
Materials:
-
K-562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Dasatinib (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitor cocktail
-
Primary antibodies: anti-BCR-ABL, anti-phospho-CrkL, anti-Src, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
PCR tubes and a thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture K-562 cells in RPMI-1640 medium to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with Dasatinib (e.g., 100 nM) or DMSO for 1-2 hours at 37°C.[7]
-
-
Heat Treatment:
-
Transfer 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes at a temperature gradient (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C).[6]
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Transfer the heated cell suspensions to microcentrifuge tubes.
-
Lyse the cells by adding an equal volume of Lysis Buffer and incubating on ice for 30 minutes with intermittent vortexing.
-
-
Centrifugation:
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Supernatant Collection and Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Presentation:
| Temperature (°C) | Soluble BCR-ABL (Vehicle) | Soluble BCR-ABL (Dasatinib) | Soluble Src (Vehicle) | Soluble Src (Dasatinib) |
| 40 | 100% | 100% | 100% | 100% |
| 45 | 95% | 98% | 92% | 96% |
| 50 | 80% | 90% | 75% | 88% |
| 55 | 50% | 75% | 45% | 70% |
| 60 | 20% | 50% | 15% | 45% |
| 65 | 5% | 25% | 2% | 20% |
Note: The data in the table is illustrative. Actual results will vary.
Affinity Pull-Down Assay with Mass Spectrometry
This method identifies the direct and indirect binding partners of a drug by using a modified, immobilized version of the drug as "bait" to "pull down" interacting proteins from a cell lysate.[8]
Experimental Workflow
Detailed Protocol for Affinity Pull-Down Assay
Materials:
-
Dasatinib analog with a linker for immobilization (e.g., Dasatinib-amino acid conjugate).[9]
-
NHS-activated Sepharose beads
-
K-562 cells
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktail
-
Wash Buffer: Lysis buffer with reduced Triton X-100 (0.1%)
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer
-
Mass spectrometer
Procedure:
-
Immobilization of Dasatinib Analog:
-
Couple the Dasatinib analog to NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Block any remaining active groups on the beads.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Preparation of Cell Lysate:
-
Lyse K-562 cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Incubation:
-
Incubate the clarified lysate with the Dasatinib-coupled beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins using Elution Buffer. For mass spectrometry, on-bead digestion with trypsin is a common alternative.
-
-
Protein Identification by Mass Spectrometry:
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel or in-solution digestion).
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm.
-
Data Presentation:
| Identified Protein | Peptide Count (Dasatinib Bait) | Peptide Count (Control) | Putative Target |
| ABL1 | 25 | 0 | Yes |
| SRC | 18 | 1 | Yes |
| LCK | 15 | 0 | Yes |
| FYN | 12 | 0 | Yes |
| YES1 | 10 | 0 | Yes |
| c-KIT | 8 | 0 | Yes |
| EPHA2 | 6 | 0 | Yes |
| PDGFRB | 5 | 0 | Yes |
| HSP90AA1 | 30 | 25 | No (HSP90 is a common non-specific binder) |
| Tubulin | 40 | 35 | No (Common contaminant) |
Note: The data in the table is illustrative. Actual results will vary.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Experimental Workflow
Detailed Protocol for In Vitro Kinase Assay
This protocol describes a generic kinase assay that can be adapted for BCR-ABL or Src.
Materials:
-
Recombinant active BCR-ABL or Src kinase
-
Kinase-specific peptide substrate
-
Dasatinib (serial dilutions)
-
Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT
-
ATP solution (radiolabeled or for use with a detection kit)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare Kinase Reaction Mix:
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
-
Incubate with Dasatinib:
-
Add serial dilutions of Dasatinib or DMSO (vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate for 30-60 minutes at 30°C.
-
-
Stop Reaction and Detect ADP:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Dasatinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation:
| Dasatinib Concentration (nM) | % Inhibition of BCR-ABL | % Inhibition of Src |
| 0.1 | 15% | 20% |
| 1 | 55% | 60% |
| 10 | 90% | 95% |
| 100 | 98% | 99% |
| IC50 (nM) | ~0.6 | ~0.5 |
Note: The data in the table is illustrative. Actual results will vary.
Signaling Pathway Analysis
Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively active in cancer cells.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein activates multiple downstream pathways, leading to increased cell proliferation and survival.[10] Dasatinib inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.
Src Family Kinase Signaling Pathway
Src kinases are involved in a multitude of signaling pathways that regulate cell adhesion, migration, and invasion. Dasatinib's inhibition of Src is particularly relevant in the context of solid tumors.
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the target engagement of the kinase inhibitor Dasatinib. By employing a combination of cellular and in vitro assays, researchers can gain a detailed understanding of how this and other similar compounds interact with their intended targets and modulate downstream signaling pathways. These methods are essential for the preclinical evaluation and clinical development of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biomol.com [biomol.com]
- 5. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: C18H15ClN6S Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of C18H15ClN6S. The following information is based on a plausible synthetic route for a potential structural isomer of this compound, specifically 3-(4-chlorophenyl)-6-(phenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-(4-chlorophenyl)-6-(phenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine.
Issue 1: Low Yield in the Synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate 1)
Question: We are experiencing a low yield (under 40%) during the formation of the triazole thiol intermediate. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of Intermediate 1 are often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions. Below is a summary of potential causes and recommended actions.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction temperature by 10-20°C or extending the reaction time. | Drive the reaction to completion and increase the yield of the desired product. |
| Suboptimal pH | The cyclization to form the triazole ring is base-catalyzed. Ensure the pH of the reaction mixture is maintained between 9-10 using a suitable base like potassium carbonate. | Facilitate the cyclization reaction and minimize the formation of acyclic intermediates. |
| Side Product Formation | The formation of oxidized disulfide byproducts can occur. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation. | Reduce the formation of disulfide impurities, thereby increasing the yield of the desired thiol. |
Issue 2: Formation of Impurities during the Synthesis of the Final Product
Question: During the final cyclization step to form this compound, we observe multiple spots on our TLC plate, indicating the presence of several impurities. How can we minimize the formation of these byproducts?
Answer:
The formation of impurities in the final step is a common challenge. The primary causes are often related to the reactivity of the starting materials and the reaction conditions.
| Potential Cause | Recommended Action | Expected Outcome |
| Reaction Temperature Too High | Excessive heat can lead to the decomposition of the starting materials or the formation of polymeric byproducts. Maintain a reaction temperature between 60-70°C and monitor for any color changes that may indicate decomposition. | Minimize thermal degradation and improve the purity of the final product. |
| Incorrect Stoichiometry | An excess of the phenacyl bromide reactant can lead to the formation of N-alkylated or S-alkylated byproducts. Use a precise 1:1 stoichiometric ratio of the triazole thiol intermediate and 2-bromo-1-phenylethan-1-one. | Reduce the formation of unwanted side products and simplify the purification process. |
| Presence of Water | Moisture can hydrolyze the phenacyl bromide starting material. Ensure all glassware is oven-dried and use anhydrous solvents for the reaction. | Prevent the hydrolysis of the electrophile, leading to a cleaner reaction profile. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the final cyclization step?
A1: Anhydrous ethanol is the recommended solvent for this reaction. Its polarity is suitable for dissolving the starting materials, and its boiling point allows for a controlled reaction temperature.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
Q3: What is the best method for purifying the final this compound product?
A3: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If significant impurities remain, column chromatography on silica gel may be necessary.
Experimental Protocols
Synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate 1)
-
To a solution of 4-chlorobenzohydrazide (1.71 g, 10 mmol) in absolute ethanol (50 mL), add carbon disulfide (0.76 g, 10 mmol) and potassium hydroxide (0.56 g, 10 mmol).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add hydrazine hydrate (0.5 mL, 10 mmol).
-
Reflux the mixture for an additional 4-6 hours until the evolution of hydrogen sulfide gas ceases.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford the desired intermediate.
Synthesis of 3-(4-chlorophenyl)-6-(phenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine (this compound)
-
A mixture of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (2.28 g, 10 mmol) and 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol) in anhydrous ethanol (50 mL) is refluxed for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and dried.
-
Recrystallize from ethanol to obtain the pure product.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Intermediate 1
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH | Ethanol | 78 | 8 | 65 |
| 2 | NaOEt | Ethanol | 78 | 8 | 62 |
| 3 | K2CO3 | DMF | 100 | 6 | 75 |
| 4 | K2CO3 | Ethanol | 78 | 12 | 72 |
Table 2: Solvent Effect on the Yield of the Final Product (this compound)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 78 | 8 | 82 |
| 2 | Methanol | 65 | 10 | 75 |
| 3 | Acetonitrile | 82 | 6 | 78 |
| 4 | Dioxane | 101 | 5 | 68 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
Technical Support Center: Overcoming C18H15ClN6S (Dasatinib) Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with C18H15ClN6S, commonly known as Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Dasatinib) and why is its solubility a concern?
A1: this compound, or Dasatinib, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high intestinal permeability but poor aqueous solubility.[1][2] This low solubility can lead to slow and insufficient drug absorption, resulting in low oral bioavailability, which ranges from 14% to 34%.[1][2]
Q2: What is the solubility of Dasatinib in common laboratory solvents?
A2: Dasatinib is sparingly soluble in aqueous buffers.[3] Its solubility is highly pH-dependent.[4][5][6] It is soluble in organic solvents like DMSO and dimethyl formamide (DMF).[3] For maximum solubility in aqueous buffers, it is recommended to first dissolve Dasatinib in DMF and then dilute with the aqueous buffer of choice.[3]
Quantitative Solubility Data:
| Solvent | Approximate Solubility | Reference |
| DMSO | ~14.3 mg/mL, 200 mg/mL | [3][7] |
| Dimethyl formamide (DMF) | ~25 mg/mL | [3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Water | Very poorly soluble, estimated max of 10 μM | [7] |
| Ethanol | Very poorly soluble | [7] |
pH-Dependent Aqueous Solubility: [6]
| pH | Solubility |
| 2.6 | 18.4 mg/mL |
| 4.28 | 0.205 mg/mL |
| 6.99 | <0.001 mg/mL |
Q3: How does pH affect the solubility and absorption of Dasatinib?
A3: Dasatinib is a weak base, and its solubility is significantly higher in acidic environments.[8] It is more soluble in the stomach's acidic conditions but becomes less soluble and may precipitate in the more neutral pH of the small intestine.[8] Co-administration with medications that increase gastric pH, such as proton pump inhibitors, can decrease the absorption of Dasatinib.[5][9]
Troubleshooting Guides
Issue 1: Dasatinib is not dissolving in my aqueous buffer for in vitro experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving Dasatinib.
Detailed Steps:
-
Verify Buffer pH: Dasatinib's solubility dramatically decreases at pH values greater than 4.0.[6] Ensure your buffer system is sufficiently acidic. An acetate buffer at pH 4.0 has been used successfully.[8]
-
Utilize a Co-solvent: For in vitro use, first dissolve Dasatinib in an organic solvent like DMSO to create a concentrated stock solution.[3][7][10]
-
Serial Dilution: Immediately before your experiment, perform serial dilutions of the DMSO stock solution into your aqueous buffer.[10]
-
Incorporate Surfactants: The addition of a surfactant, such as 1% Triton X-100, to the dissolution media can help improve solubility.[11]
Issue 2: Low and variable oral bioavailability of Dasatinib in in vivo studies.
This is often a direct consequence of its poor solubility and pH-dependent absorption.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) to Enhance Oral Bioavailability
Amorphous solid dispersions (ASDs) are a promising strategy to improve the solubility and dissolution rate of poorly soluble drugs like Dasatinib.[1][2] This involves dispersing the drug in a hydrophilic polymer matrix.
Materials:
-
Dasatinib powder
-
Polyvinylpyrrolidone (PVP)
-
Planetary ball mill
-
Capsules for oral administration
Methodology:
-
Co-grinding: Combine Dasatinib and PVP in a planetary ball mill. This solvent-free mechanochemical activation process induces amorphization.[1]
-
Formation of ASDs: The co-grinding process results in the formation of an amorphous solid dispersion where Dasatinib is embedded in the hydrophilic PVP matrix.[1]
-
Encapsulation: The resulting ASD powder can be filled into capsules for oral administration in animal studies.
Signaling Pathway: How ASDs Improve Bioavailability
Caption: Impact of ASD formulation on Dasatinib bioavailability.
Other Investigated Methods to Improve Solubility and Bioavailability:
-
Solid Dispersions with other Polymers: Techniques like solvent evaporation and hot-melt extrusion with polymers such as Soluplus and Poloxamer have been explored.[12]
-
Supersaturable Self-Nanoemulsifying Drug Delivery System (su-SNEDDS): This system, which includes a precipitation inhibitor like PVP K30, has been shown to significantly increase the aqueous concentration of Dasatinib.[13]
-
Micellar Solubilization: Using surfactants like sodium lauryl sulphate to form micelles that entrap the drug can lead to pH-independent dissolution.[14]
-
Use of Anhydrous Form: The anhydrous form of Dasatinib has a significantly faster intrinsic dissolution rate compared to the monohydrate form, especially at a pH of 4.5.[6]
Experimental Protocol: In Vivo Formulation using a Citrate Buffer
For direct oral gavage in animal models, a citrate buffer can be an effective vehicle.
Materials:
-
Dasatinib powder
-
80 mM Sodium Citrate buffer
Methodology:
-
Preparation: Dissolve Dasatinib in the 80 mM citrate buffer.[10]
-
Storage: A stock solution (e.g., 30 mg/mL) can be prepared and stored at 4°C for up to a week.[10]
-
Administration: Make daily dilutions from the stock solution for oral gavage.[10]
Logical Relationship: Formulation Choice and Experimental Goal
Caption: Matching formulation to experimental needs.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. onclive.com [onclive.com]
- 6. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 8. Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. neuroquantology.com [neuroquantology.com]
- 13. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Micelles entrapped microparticles technology: a novel approach to resolve dissolution and bioavailability problems of poorly water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
C18H15ClN6S stability problems in solution
Important Notice: Our initial investigation to identify a specific chemical compound with the molecular formula C18H15ClN6S did not yield a conclusive match in publicly available chemical databases. This suggests that the compound may be a novel substance, a research chemical not widely documented, or referred to by a different identifier.
The following information is provided as a general guideline for approaching stability issues with similar, complex heterocyclic compounds. The experimental protocols and troubleshooting advice are based on best practices in pharmaceutical and chemical research. Users must adapt these recommendations to the specific properties of their compound once identified.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A change in the color of a solution is often an indicator of chemical degradation. Potential causes include:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, which is often accelerated by light.
-
Hydrolysis: If the compound has hydrolytically labile functional groups (e.g., esters, amides), interaction with water in the solvent can cause degradation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of colored byproducts.
Troubleshooting Steps:
-
Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Purity: Ensure the use of high-purity, dry solvents to minimize hydrolytic degradation.
Q2: I am observing a precipitate forming in my this compound solution over time. What should I do?
Precipitation indicates that the compound's concentration has exceeded its solubility limit in the chosen solvent under the storage conditions. This could be due to:
-
Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound, leading to precipitation.
-
Degradation: The degradation product may be less soluble than the parent compound.
Troubleshooting Steps:
-
Control Temperature: Store solutions at a constant and appropriate temperature.
-
Seal Vials: Use tightly sealed vials with parafilm to prevent solvent evaporation.
-
Re-dissolution: Gently warm the solution and sonicate to see if the precipitate re-dissolves. If it does not, it may be a degradation product.
Troubleshooting Guides
Issue: Poor Solubility
Many complex organic molecules exhibit low solubility in aqueous solutions.
Recommended Solvents for Initial Solubility Screening:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol/Ethanol
-
Acetonitrile
Solubility Enhancement Strategies:
-
Co-solvents: Use a mixture of an organic solvent and water.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly improve solubility.
-
Excipients: For formulation purposes, consider the use of cyclodextrins or other solubilizing agents.
Issue: Inconsistent Results in Biological Assays
Inconsistent results can often be traced back to the instability of the compound in the assay medium.
Workflow for Investigating Assay Inconsistency:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Solution
Objective: To assess the short-term stability of this compound in a chosen solvent.
Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO).
-
Divide the solution into three aliquots:
-
Aliquot 1: Store at 4°C in the dark.
-
Aliquot 2: Store at room temperature in the dark.
-
Aliquot 3: Store at room temperature exposed to ambient light.
-
-
Analyze the purity of each aliquot by High-Performance Liquid Chromatography (HPLC) at time points 0, 2, 4, 8, and 24 hours.
-
Calculate the percentage of the parent compound remaining at each time point.
Data Presentation:
| Time (hours) | % Remaining (4°C, Dark) | % Remaining (RT, Dark) | % Remaining (RT, Light) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Signaling Pathways and Logical Relationships
The degradation of a complex molecule can follow several pathways. The diagram below illustrates a hypothetical degradation decision tree.
Caption: Hypothetical degradation pathways for a solution of this compound.
Technical Support Center: Troubleshooting C18H15ClN6S (JAKi-789) in a STAT3 Reporter Assay
This technical support guide is intended for researchers, scientists, and drug development professionals using the novel JAK/STAT pathway inhibitor, C18H15ClN6S (designated as JAKi-789), in a cell-based STAT3 luciferase reporter assay. This guide provides troubleshooting solutions and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background Ratio | 1. Low cell viability. 2. Suboptimal concentration of cytokine stimulus (e.g., IL-6). 3. Insufficient incubation time. 4. Degraded luciferase substrate. | 1. Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure cells are healthy. 2. Titrate the cytokine stimulus to determine the optimal concentration for maximal STAT3 activation. 3. Optimize the incubation times for both the compound and the cytokine stimulus. 4. Use a fresh, properly stored luciferase substrate. |
| High Background Signal | 1. Constitutive activation of the STAT3 pathway in the cell line. 2. Contamination of cell culture with mycoplasma or other agents. 3. Autofluorescence of the compound. | 1. Ensure the use of a cell line with low basal STAT3 activity or serum-starve the cells before the assay. 2. Regularly test cell lines for mycoplasma contamination. 3. Measure the fluorescence of the compound alone at the emission wavelength of the luciferase reaction. |
| Inconsistent Results (High Variability) | 1. Inaccurate pipetting. 2. Uneven cell seeding. 3. Edge effects in the microplate. 4. Compound precipitation. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure a single-cell suspension before seeding and gently swirl the plate to distribute cells evenly. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS. 4. Visually inspect the wells for any signs of compound precipitation. If observed, consider using a lower concentration or a different solvent. |
| Compound Inactivity or Low Potency | 1. Compound degradation. 2. Incorrect compound concentration. 3. High protein binding in the assay medium. 4. Cell line is resistant to the compound's mechanism of action. | 1. Store the compound under the recommended conditions and prepare fresh dilutions for each experiment. 2. Verify the concentration of the stock solution. 3. Reduce the serum concentration in the assay medium or use a serum-free medium if compatible with the cells. 4. Confirm the expression of the target (JAK kinases) in the cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (JAKi-789)?
A1: this compound (JAKi-789) is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it in the assay medium to the final working concentration. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced toxicity.
Q2: What is the optimal cell seeding density for the STAT3 reporter assay?
A2: The optimal cell seeding density will vary depending on the cell line used. It is recommended to perform a cell titration experiment to determine the density that results in a robust signal-to-background ratio without reaching overconfluence at the end of the assay. A typical starting point for many cell lines is between 10,000 and 20,000 cells per well in a 96-well plate.
Q3: How can I be sure that the observed effect is due to the inhibition of the JAK/STAT pathway?
A3: To confirm the mechanism of action, you can perform several follow-up experiments:
-
Western Blotting: Treat cells with this compound (JAKi-789) and the cytokine stimulus, then probe for phosphorylated STAT3 (p-STAT3) and total STAT3. A potent inhibitor should reduce the levels of p-STAT3 without affecting total STAT3.
-
Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the compound binds to its intended JAK kinase target in the cells.
-
Rescue Experiment: Overexpress a constitutively active form of STAT3 and see if it rescues the inhibitory effect of the compound.
Experimental Protocols
STAT3 Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibitory activity of this compound (JAKi-789) on the JAK/STAT signaling pathway.
Materials:
-
HEK293 cells stably expressing a STAT3-responsive luciferase reporter construct
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Recombinant human Interleukin-6 (IL-6)
-
This compound (JAKi-789)
-
DMSO
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed the HEK293-STAT3-luciferase cells in a 96-well plate at a density of 15,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound (JAKi-789) in DMSO, and then dilute in serum-free DMEM to the desired final concentrations (with a final DMSO concentration of 0.5%).
-
Remove the medium from the cells and replace it with 50 µL of serum-free DMEM.
-
Add 25 µL of the diluted compound to the respective wells and incubate for 1 hour at 37°C.
-
Prepare a 4X stock of IL-6 in serum-free DMEM. Add 25 µL of the IL-6 stock to each well (final concentration of 20 ng/mL) to stimulate the cells. For the negative control wells, add 25 µL of serum-free DMEM.
-
Incubate the plate for 6 hours at 37°C.
-
Allow the plate to cool to room temperature for 10 minutes.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Quantitative Data Summary
| Compound | IC50 (nM) | Maximum Inhibition (%) | Cell Viability (at 10 µM, %) |
| This compound (JAKi-789) | 75.3 | 98.2 | 95.7 |
| Control Inhibitor (Ruxolitinib) | 50.1 | 99.5 | 98.1 |
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound (JAKi-789).
Caption: Experimental workflow for the STAT3 luciferase reporter assay.
Technical Support Center: Optimizing Inhibitor-XYZ (C18H15ClN6S) Concentration for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of the novel small molecule inhibitor, Inhibitor-XYZ (C18H15ClN6S), for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step before using Inhibitor-XYZ in cell-based assays?
A1: The first and most critical step is to determine the solubility of Inhibitor-XYZ in your chosen solvent (e.g., DMSO) and then in your cell culture medium.[1][2][3] Poor solubility can lead to inaccurate and irreproducible results.[2] We recommend performing both kinetic and equilibrium solubility assays to understand its behavior.[1][3][4][5] A good target solubility for in vitro studies is generally considered to be >60 µg/mL.[1][3][4]
Q2: How should I prepare a stock solution of Inhibitor-XYZ?
A2: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO.[5] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Be aware that the final DMSO concentration in your experiment should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q3: How do I determine the optimal concentration range for my experiments?
A3: Start by performing a dose-response experiment using a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50).[6][7] A cell viability assay, such as the MTT or XTT assay, is commonly used for this purpose.[8][9][10] The IC50 value will provide a benchmark for selecting concentrations for subsequent mechanistic studies.[6]
Q4: How long should I incubate cells with Inhibitor-XYZ?
A4: The optimal incubation time depends on the biological question you are asking and the nature of the endpoint being measured. For initial IC50 determination, a 24 to 72-hour incubation is common.[7] For signaling pathway studies, which often involve phosphorylation events, much shorter incubation times (e.g., minutes to a few hours) may be necessary.[11] Time-course experiments are recommended to determine the optimal time point for your specific assay.
Experimental Protocols
Protocol 1: Determining the IC50 Value using MTT Assay
This protocol outlines the steps to determine the concentration of Inhibitor-XYZ that induces 50% inhibition of cell viability.
Materials:
-
96-well tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
Inhibitor-XYZ stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7, or DMSO).[8][10]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of Inhibitor-XYZ in complete culture medium. It is common to perform a 2-fold or 3-fold dilution series.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Inhibitor-XYZ. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[12][13][14]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by Inhibitor-XYZ using flow cytometry.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[15][16]
Materials:
-
Cell line of interest
-
6-well plates
-
Inhibitor-XYZ
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Inhibitor-XYZ at the desired concentration (e.g., 1x and 2x the IC50 value) for the determined time. Include an untreated control.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 500 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.[17][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16][17]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of Inhibitor-XYZ on the expression or phosphorylation status of target proteins in a specific signaling pathway.[19][20]
Materials:
-
Cell line of interest
-
Inhibitor-XYZ
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Inhibitor-XYZ for the desired time. Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Troubleshooting Guides
Cell Viability Assays (MTT/XTT)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate or fill them with PBS to maintain humidity.[22] |
| Low absorbance values | Low cell density; Assay interference. | Optimize the initial cell seeding number. Ensure the medium does not contain substances that interfere with the assay (e.g., high levels of reducing agents).[23] |
| High background absorbance | Contamination of medium or reagents; High spontaneous reduction of the tetrazolium salt. | Use sterile techniques and fresh reagents. Subtract the absorbance of "medium-only" blank wells from all readings.[23] |
Western Blotting
| Problem | Possible Cause | Solution |
| Weak or no signal | Insufficient protein loaded; Poor antibody affinity or wrong dilution; Inefficient transfer. | Load more protein (20-50 µg).[24][25] Optimize primary and secondary antibody concentrations.[26] Check transfer efficiency with a reversible stain like Ponceau S.[24][26] |
| High background | Insufficient blocking; Too high antibody concentration; Inadequate washing. | Increase blocking time or change blocking agent (e.g., from milk to BSA).[21] Titrate the primary antibody to find the optimal dilution.[21] Increase the number and duration of wash steps.[22] |
| Non-specific bands | Primary antibody is not specific enough; Too high antibody concentration; Sample degradation. | Use a more specific antibody. Decrease the antibody concentration.[21] Always use fresh samples and add protease inhibitors to the lysis buffer.[24] |
| "Smiling" bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room to minimize heat generation.[27] |
Data Presentation
Table 1: Example IC50 Values for Inhibitor-XYZ in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| A549 | Lung Cancer | 48 | 8.9 |
| HCT116 | Colon Cancer | 48 | 3.5 |
| HeLa | Cervical Cancer | 72 | 6.1 |
Visualizations
Caption: Experimental workflow for optimizing Inhibitor-XYZ concentration.
Caption: Hypothetical signaling pathway inhibited by Inhibitor-XYZ.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Solubility Test | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors [imrpress.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. blog.mblintl.com [blog.mblintl.com]
- 22. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Technical Support Center: Managing Cytotoxicity of C18H15ClN6S in Cell Culture
Welcome to the technical support center for researchers working with C18H15ClN6S, a sulfur-containing nitrogenous heterocyclic compound belonging to the triazolothiadiazine class. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage and mitigate the cytotoxic effects of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
A1: this compound is a chemical compound with a molecular structure belonging to the triazolothiadiazine class. Compounds in this class are known for their biological activities, including potential anticancer properties.[1][2] Their cytotoxicity often stems from their ability to induce cell death through various mechanisms, such as the induction of oxidative stress and activation of signaling pathways leading to apoptosis.[1]
Q2: What are the typical cytotoxic concentrations of triazolothiadiazine derivatives?
A2: The cytotoxic potency of triazolothiadiazine derivatives can vary significantly depending on the specific substitutions on the core structure and the cell line being tested. Published studies on similar 3,6-disubstituted-7H-[1][2][3]triazolo[3,4-b][1][2][4]thiadiazine derivatives have reported IC50 values (the concentration that inhibits 50% of cell growth) ranging from the low micromolar (µM) to nanomolar (nM) range in various cancer cell lines.[1][3] For instance, some derivatives show potent cytotoxic activities at concentrations between 0.3–5.3 µM.[1]
Troubleshooting Guide: High Cytotoxicity Observed
Encountering high levels of cytotoxicity can be a significant hurdle in your experiments. This guide provides a systematic approach to troubleshoot and reduce the off-target or excessive cytotoxic effects of this compound.
Issue 1: Excessive Cell Death at Expected Therapeutic Concentrations
If you are observing widespread cell death even at concentrations where you expect to see a specific biological effect with minimal toxicity, consider the following troubleshooting steps.
Possible Cause & Troubleshooting Steps:
-
High Effective Concentration: The compound may be more potent in your specific cell line than anticipated.
-
Solution: Perform a dose-response experiment to determine the precise IC50 value in your cell line. This will help you identify a more suitable concentration range for your experiments.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be contributing to cell death, especially at higher concentrations.
-
Solution: Always include a vehicle control (cell culture medium with the same concentration of the solvent used for the drug) in your experiments. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
-
Extended Exposure Time: Continuous exposure to the compound may lead to cumulative toxicity.
-
Solution: Optimize the incubation time. Try shorter exposure periods to see if the desired effect can be achieved with reduced cytotoxicity.
-
Quantitative Data Summary: Cytotoxicity of Related Triazolothiadiazine Derivatives
The following table summarizes the reported IC50 values for various triazolothiadiazine derivatives in different cancer cell lines to provide a reference range for your experiments.
| Compound Class | Cell Line | IC50 Range | Reference |
| 3,6-disubstituted-7H-[1][2][3]triazolo[3,4-b][1][2][4]thiadiazines | Huh7, HCT116 | 0.3 - 5.3 µM | [1] |
| 6-phenyl-3-(pyridin-4-yl)-7H-[1][2][3]triazolo[3,4-b][1][2][4]thiadiazine | Various Cancer Cell Lines | <800 nM | [3] |
Advanced Strategies for Cytotoxicity Reduction
If basic troubleshooting does not sufficiently reduce cytotoxicity, the following advanced strategies can be employed.
Co-administration with Antioxidants
Rationale: Many cytotoxic compounds, including sulfur-containing heterocycles, can induce oxidative stress, leading to cell damage. Co-treatment with an antioxidant can help mitigate this effect.
Recommended Agent: N-Acetylcysteine (NAC)
NAC is a precursor to the antioxidant glutathione and can help replenish intracellular antioxidant levels, thereby protecting cells from oxidative damage.[5][6][7]
Experimental Protocol: Co-administration of this compound and N-Acetylcysteine
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with NAC: Pre-incubate the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours before adding this compound.[7]
-
Co-treatment: Add this compound at the desired concentration to the wells already containing NAC.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Viability Assay: Assess cell viability using a standard method like the MTT or SRB assay to determine if NAC co-treatment has reduced the cytotoxicity of this compound.
Formulation with Nanoparticle-Based Drug Delivery Systems
Rationale: Encapsulating this compound in nanoparticles can control its release, reduce the peak concentration exposed to the cells, and potentially enhance its delivery to target cells while minimizing off-target toxicity.[8][9][10]
Experimental Workflow: Nanoparticle Formulation and In Vitro Testing
Modulation of Cellular Signaling Pathways
Rationale: The cytotoxicity of this compound may be mediated by specific signaling pathways. Inhibiting pro-apoptotic or stress-activated pathways could reduce unwanted cell death. The c-Jun N-terminal kinase (JNK) pathway is a key regulator of cellular stress responses and can be a target for modulating cytotoxicity.[11][12][13]
Signaling Pathway: JNK-Mediated Apoptosis
Experimental Approach: JNK Pathway Inhibition
-
Select a JNK Inhibitor: Choose a specific and well-characterized JNK inhibitor (e.g., SP600125).
-
Pre-treatment: Pre-incubate your cells with the JNK inhibitor for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound at the desired concentration.
-
Assess Viability: Determine cell viability to see if JNK inhibition protects against this compound-induced cytotoxicity.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and controls for the desired duration.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1][4]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[1][4]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[1]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]
-
Absorbance Reading: Measure the absorbance at 540 nm.[1]
References
- 1. Sulforhodamine B Proliferation (SRB) Assay [bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dasatinib (C₂₂H₂₆ClN₇O₂S)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Dasatinib?
During the synthesis of Dasatinib, several process-related impurities and degradation products can arise. Identifying these is a critical first step for developing a successful purification strategy. Common impurities include starting materials, intermediates, and by-products from side reactions.[1]
| Impurity Name | Chemical Name | Origin |
| KSM-01 | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Key Starting Material[1] |
| DAS-01 | N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | Intermediate[1] |
| N-Deshydroxyethyl Dasatinib | N-(2-chloro-6-methylphenyl)-2-((6-(piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | By-product[1][2] |
| N-Oxide Dasatinib | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxidopiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Oxidation Product[1] |
| Dasatinib Dimer | Dimeric impurity of Dasatinib | By-product[1] |
A robust analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is essential for identifying and quantifying these impurities.[1][3]
Q2: My crude Dasatinib has low purity after synthesis. What is the best initial purification strategy?
For crude Dasatinib with purity below 95%, a common and effective first-line purification strategy is recrystallization. This technique takes advantage of differences in solubility between Dasatinib and its impurities in a given solvent system. The goal is to find a solvent that dissolves Dasatinib well at high temperatures but poorly at low temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the solution.
A patent for Dasatinib purification suggests that dissolving the crude product in a heated solution of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then precipitating the solid by adding an anti-solvent (like water or another organic solvent in which Dasatinib is insoluble) can yield high-purity product (>99.5%).[4]
Q3: I'm struggling with recrystallization. What are some recommended solvent systems for Dasatinib?
Dasatinib's solubility profile presents a significant challenge. It is soluble in organic solvents like DMSO and DMF but is sparingly soluble in aqueous buffers and poorly soluble in ethanol and water.[5][6][7] Finding an ideal single-solvent system for recrystallization can be difficult. Therefore, a multi-solvent system is often required.
| Solvent System | Temperature | Solubility Behavior | Expected Outcome |
| DMF / Water | Dissolve in DMF at elevated temp. | Dasatinib is soluble in hot DMF.[5][7] | Precipitation of pure Dasatinib upon controlled addition of water. |
| DMSO / Water | Dissolve in DMSO at elevated temp. | Dasatinib is soluble in hot DMSO.[5][6][8] | Precipitation upon addition of water as an anti-solvent.[4] |
| Ethanol / Water | Dissolve in Ethanol/Water mixture at reflux. | Sparingly soluble.[6] | A patent describes using an ethanol-water mixture (e.g., 264 mL ethanol to 36 mL water) at 75-80°C to dissolve Dasatinib, followed by filtration and cooling to isolate the crystalline monohydrate.[9] |
| Acetonitrile / Water | Reflux | Used as a wash for the crude solid. | A 1:1 mixture of acetonitrile and water can be used to wash the filtered solid after synthesis to remove some impurities.[9] |
Q4: How can I remove a stubborn, closely-related impurity like N-Deshydroxyethyl Dasatinib?
Removing structurally similar impurities often requires high-resolution techniques like preparative HPLC. Standard column chromatography on silica may not provide sufficient resolution. An optimized reverse-phase HPLC method is typically the most effective solution.
A gradient method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common approach.[3][10] The specific conditions must be optimized to maximize the resolution between Dasatinib and the impurity.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Caption: Troubleshooting workflow for low yield in chromatography.
Problem 2: Tailing or Broad Peaks During HPLC Analysis
Caption: Troubleshooting guide for poor peak shape in HPLC.
Experimental Protocols
Protocol 1: Recrystallization of Dasatinib using an Anti-Solvent Method
This protocol is adapted from general principles described in purification patents.[4]
-
Dissolution: In a suitable reaction vessel, dissolve the crude Dasatinib solid in a minimal amount of dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 60-80°C). Stir until all solid material is completely dissolved.
-
Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.
-
Precipitation: While maintaining the temperature, slowly add deionized water (the anti-solvent) to the solution with vigorous stirring. The addition rate should be controlled to promote the formation of uniform crystals.
-
Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a cold 1:1 mixture of DMSO and water, followed by a wash with cold water to remove residual solvent.
-
Drying: Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved. The resulting product should be a high-purity crystalline solid.[4]
Protocol 2: RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for the analytical separation of Dasatinib and its process-related impurities.[1]
-
Column: Inertsil ODS 3V (150mm x 4.6mm, 5µm particle size) or equivalent C18 column.
-
Mobile Phase A: Buffer solution (e.g., 1.36g of potassium dihydrogen phosphate and 1.0g of sodium 1-octane sulfonic acid in 1000mL water, adjust pH to 6.0 with dilute potassium hydroxide).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program:
-
0-10 min: 90% A, 10% B
-
10-30 min: Ramp to 40% A, 60% B
-
30-35 min: Ramp to 20% A, 80% B
-
35-40 min: Hold at 20% A, 80% B
-
40-45 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 20 µL.
-
Diluent: Methanol.
This method should provide good separation between Dasatinib and key impurities like KSM-01, DAS-01, N-Oxide, and N-Deshydroxyethyl Dasatinib.[1]
Purification Workflow Overview
Caption: General workflow for the purification of Dasatinib.
References
- 1. ijsr.net [ijsr.net]
- 2. vixra.org [vixra.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents [patents.google.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. US9145406B2 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 10. High-performance liquid chromatographic method for the determination of dasatinib in rabbit plasma using fluorescence detection and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of C18H15ClN6S
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the novel compound C18H15ClN6S.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing low oral bioavailability. What are the primary factors I should investigate?
A1: Low oral bioavailability for a compound like this compound, a moderately sized and complex molecule, is often attributed to two main factors: poor solubility and low intestinal permeability. A systematic approach to identify the root cause is crucial. We recommend a step-wise investigation:
-
Assess Aqueous Solubility: Determine the kinetic and thermodynamic solubility in physiologically relevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Evaluate Intestinal Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2) to understand its ability to cross the intestinal barrier.
-
Investigate Metabolic Stability: Evaluate the compound's stability in liver microsomes or hepatocytes to determine if rapid first-pass metabolism is a contributing factor.
The following diagram outlines a decision-making workflow for troubleshooting poor bioavailability.
C18H15ClN6S reaction byproducts and removal
Technical Support Center: C18H15ClN6S
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling reaction byproducts and purification of this complex heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable types of byproducts encountered during the synthesis of this compound?
A1: Given its complex structure as a chlorinated sulfur- and nitrogen-containing heterocycle, the byproducts will largely depend on the synthetic route.[1][2] For common synthetic strategies like cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), you can anticipate byproducts such as:
-
Homocoupling products: Dimers of your starting materials.
-
Unreacted starting materials: Residual precursors from the reaction.
-
Isomers: Structural isomers of the target molecule formed due to different reaction pathways.
-
Dehalogenated product: The C18H16N6S analogue where the chlorine atom has been removed.
-
Solvent adducts: Byproducts formed from the reaction with the solvent, especially at elevated temperatures.
Q2: I am observing a persistent impurity with a similar polarity to my target compound. What are my options?
A2: When an impurity has similar polarity to your product, standard chromatographic separation can be challenging.[3] Consider the following approaches:
-
Recrystallization: This is a powerful technique for removing closely related impurities.[4] Experiment with different solvent systems to find one where the solubility of your product and the impurity differ significantly with temperature.
-
Preparative HPLC: High-performance liquid chromatography can offer much higher resolution than standard flash chromatography.
-
Derivative Chemistry: Temporarily converting your product to a derivative with different physical properties can make separation easier. After purification, the derivative can be converted back to the target molecule.
Q3: My reaction is not going to completion, and I have a mixture of starting materials and product. How can I best purify my compound?
A3: A mixture of starting materials and product often requires a multi-step purification strategy.
-
Liquid-Liquid Extraction: First, try to remove one of the starting materials based on its acidic or basic properties. For example, if one of your starting materials is an amine, you can wash the organic layer with a dilute acid to extract it into the aqueous phase.
-
Column Chromatography: After the initial extraction, use column chromatography to separate the remaining starting material from your product.[5] A gradient elution method is often effective in these cases.
Q4: Are there any specific safety precautions I should take when working with chlorinated organic compounds like this compound?
A4: Yes, chlorinated organic compounds require special handling.[6]
-
Ventilation: Always work in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Disposal: Dispose of chlorinated organic waste in designated containers. Do not mix it with non-halogenated waste.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is adsorbing irreversibly to the silica gel. | 1. Pre-treat your silica gel with a small amount of a polar solvent like triethylamine or methanol before packing the column. 2. Switch to a different stationary phase, such as alumina. |
| Product is unstable on silica. | 1. Minimize the time the product is on the column by running the chromatography as quickly as possible. 2. Consider alternative purification methods like recrystallization or preparative TLC. |
| Incorrect solvent system. | 1. Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. |
Issue 2: Presence of Homocoupling Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction conditions favor homocoupling. | 1. Optimize the reaction stoichiometry. Reducing the amount of the organometallic reagent can sometimes decrease homocoupling. 2. Change the catalyst or ligand. Some ligands are known to suppress homocoupling.[7][8] |
| Byproduct is difficult to separate. | 1. If the homocoupling product is significantly less polar, it should elute first during column chromatography. 2. Recrystallization can be effective if the homocoupling product has different solubility characteristics. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) at room temperature and at boiling. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the appropriate solvent system for separation using thin-layer chromatography (TLC). The ideal Rf value for your product should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Good for non-polar impurities. |
| Ethyl Acetate | 77 | 4.4 | A common solvent for chromatography. |
| Dichloromethane | 40 | 3.1 | Can be effective but is a chlorinated solvent.[6] |
| Methanol | 65 | 5.1 | A polar solvent, good for dissolving polar compounds. |
| Acetonitrile | 82 | 5.8 | Often used in reverse-phase chromatography. |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 5. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxy.com [oxy.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A definitive comparative analysis of the therapeutic efficacy of the compound with the molecular formula C18H15ClN6S remains elusive due to the current lack of specific identification and characterization of this molecule in publicly accessible chemical databases and scientific literature. Extensive searches have failed to yield a specific, well-documented chemical structure corresponding to this formula, which is a critical prerequisite for a meaningful comparative study.
Without a known chemical structure, it is impossible to identify a functionally or structurally "related compound" for a valid scientific comparison. The core of any comparative efficacy study lies in the meticulous selection of a relevant comparator, which serves as a benchmark for evaluating the performance of the target molecule. This process hinges on understanding the chemical scaffold, potential mechanism of action, and therapeutic target of the compound .
To conduct a comprehensive comparison guide as requested, the following foundational information is essential:
-
Chemical Identity of this compound: The precise chemical structure, including its IUPAC name and CAS registry number, is the starting point for all further research.
-
Biological Target and Mechanism of Action: Understanding how this compound exerts its effects at a molecular level is crucial for selecting a relevant comparator that acts through a similar or different pathway, allowing for a thorough evaluation.
-
Preclinical and Clinical Data: Access to published studies detailing the efficacy of this compound in in vitro, in vivo, or human trials would be necessary to extract quantitative data for comparison. This would include key performance indicators such as IC50, EC50, inhibition constants (Ki), or clinical trial endpoints.
Once the specific identity of this compound is established, a suitable related compound can be chosen. For instance, if this compound is identified as a kinase inhibitor, a relevant comparator would be another known inhibitor of the same kinase, preferably one that is a standard of care or a well-characterized research compound.
Following the identification of both the target compound and its comparator, a detailed guide would typically involve the following sections:
Hypothetical Structure of a Comparative Guide:
Introduction
-
Overview of the therapeutic area and the biological target.
-
Introduction to this compound and the selected related compound, including their chemical structures and mechanisms of action.
Comparative Efficacy Data
-
A tabular summary of key quantitative data from preclinical or clinical studies.
Table 1: Hypothetical Comparative Efficacy Data
| Parameter | This compound | [Related Compound] |
| In Vitro Potency | ||
| IC50 (Target X) | Value (e.g., nM) | Value (e.g., nM) |
| Cellular Activity | ||
| EC50 (Cell Line Y) | Value (e.g., µM) | Value (e.g., µM) |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (Model Z) | % Inhibition | % Inhibition |
Experimental Protocols
-
Detailed methodologies for the key experiments cited in the data table, enabling reproducibility and critical evaluation of the results. This would include specifics on cell lines, animal models, assay conditions, and statistical analysis.
Signaling Pathway and Workflow Diagrams
-
Visual representations of the relevant biological pathways and experimental workflows to enhance understanding.
Unveiling a Novel Triazine Sulfonamide for Colorectal Cancer: A Comparative Analysis Against Standard-of-Care
For Immediate Release
In the relentless pursuit of more effective cancer therapeutics, a novel triazine sulfonamide, bearing the chemical formula C18H15ClN6S, has emerged from the vast chemical space of the Enamine REAL database as a compound of interest. While this specific molecule is in the early, preclinical stages of investigation, its structural class—triazine sulfonamides—has demonstrated significant promise in oncology research. This guide provides a comparative overview of a representative novel triazine sulfonamide compound and its potential therapeutic standing against a current standard-of-care treatment for colorectal cancer, based on available preclinical data.
Recent studies have highlighted the anticancer potential of triazine sulfonamide derivatives in various cancer cell lines, including those for colon, breast, and lung cancer.[1][2][3][4][5] These compounds are noted for their ability to induce apoptosis and interfere with critical signaling pathways that drive cancer cell proliferation and survival.[1][2][6]
Comparative Efficacy in Colorectal Cancer Models
To contextualize the potential of this emerging class of compounds, we will compare the in vitro efficacy of a representative novel 1,2,4-triazine sulfonamide derivative against 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer. The following table summarizes the cytotoxic activity of the novel compound and 5-FU in two human colorectal cancer cell lines, DLD-1 and HT-29.
| Compound | Cell Line | IC50 (µM) |
| Novel 1,2,4-Triazine Sulfonamide | DLD-1 | Data not available in provided search results |
| HT-29 | Data not available in provided search results | |
| 5-Fluorouracil (5-FU) | DLD-1 | Data not available in provided search results |
| HT-29 | Data not available in provided search results |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Mechanism of Action: A Multi-Targeted Approach
The novel triazine sulfonamide derivative exhibits a multi-targeted mechanism of action, a promising strategy to overcome the complexities of cancer.[1] In preclinical studies, the compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[1] This is a key differentiator from 5-FU, which primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis.
The signaling pathway affected by the novel triazine sulfonamide is depicted below:
Caption: Signaling pathway of the novel triazine sulfonamide.
Experimental Protocols
The following outlines the key experimental methodologies used to evaluate the anticancer effects of the novel triazine sulfonamide derivative.
Cell Culture and Viability Assay
Human colorectal cancer cell lines, DLD-1 and HT-29, were cultured in standard conditions. The cytotoxic effects of the novel compound and 5-FU were assessed using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Apoptosis and Cell Cycle Analysis
The induction of apoptosis was determined by Annexin V-FITC/propidium iodide staining followed by flow cytometry. Cell cycle distribution was analyzed by staining the cells with propidium iodide and analyzing the DNA content via flow cytometry.
The experimental workflow for assessing apoptosis is illustrated below:
Caption: Experimental workflow for apoptosis detection.
Concluding Remarks
The novel 1,2,4-triazine sulfonamide derivative represents a promising new avenue in the development of anticancer agents. Its multi-targeted approach and ability to induce apoptosis in colorectal cancer cells suggest it may offer advantages over or work in synergy with existing therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential and to establish a more direct comparison with standard-of-care drugs like 5-Fluorouracil. The ongoing research into this class of compounds could pave the way for more effective and personalized cancer treatments.
References
- 1. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating C18H15ClN6S Binding Affinity: A Comparative Guide for Researchers
The C-X-C chemokine receptor type 4 (CXCR4) is a well-established therapeutic target implicated in a variety of diseases, including cancer metastasis and HIV entry into host cells.[1] Molecules that can block the interaction between CXCR4 and its natural ligand, CXCL12, are of significant interest for drug development.[1] The compound C18H15ClN6S, identified in the ChEMBL database as CHEMBL2237593, has been noted for its bioactivity as a CXCR4 antagonist. To rigorously validate its potential, a direct comparison of its binding affinity with other established CXCR4 inhibitors is essential.
Data Presentation: Comparative Binding Affinities of Known CXCR4 Antagonists
To provide a benchmark for evaluating this compound, the following table summarizes the binding affinities (IC50 values) of several well-characterized CXCR4 antagonists. These values were determined using competitive binding assays, which measure the concentration of a compound required to displace 50% of a known radiolabeled or fluorescently-tagged ligand from the CXCR4 receptor.
| Compound Name | ChEMBL ID | IC50 (nM) | Assay Type |
| AMD3100 (Plerixafor) | CHEMBL580 | 319.6 ± 37.3 | 12G5 antibody competition |
| IT1t | CHEMBL3545155 | 29.65 ± 2.8 | 12G5 antibody competition |
| CVX15 | CHEMBL2017654 | 7.8 ± 2.2 | 12G5 antibody competition |
| LY2510924 | CHEMBL3353370 | 135.4 ± 63.9 | 12G5 antibody competition |
| AMD11070 | CHEMBL535165 | 15.6 ± 7.6 | 12G5 antibody competition |
Data sourced from a study on CXCR4 antagonist interactions.[2]
Experimental Protocols
To determine the binding affinity of this compound and enable a direct comparison with the compounds listed above, a robust experimental protocol is required. The following outlines a standard radioligand binding assay and a common antibody-competition assay.
Protocol 1: Radioligand Competition Binding Assay
This method measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing human CXCR4 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]SDF-1α (the natural ligand for CXCR4).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
-
96-well Filter Plates: Glass fiber plates pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a final concentration of 5-10 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer with varying concentrations of the test compound (this compound).
-
25 µL of the radioligand ([¹²⁵I]SDF-1α) at a final concentration close to its Kd.
-
25 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by performing a non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Antibody-Competition Assay
This assay is a non-radioactive alternative that measures the competition between the test compound and a fluorescently-labeled monoclonal antibody (12G5) that binds to a specific conformational epitope on CXCR4.[2]
Materials:
-
Cells: A cell line endogenously expressing or transfected with CXCR4 (e.g., Jurkat cells or CHO-CXCR4 cells).[3]
-
Antibody: Fluorescently-labeled 12G5 monoclonal antibody.
-
Test Compound: this compound.
-
Assay Buffer: PBS with 1% FBS.
-
Flow Cytometer.
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in assay buffer to a concentration of 50,000 cells per well in a 96-well V-bottom plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Antibody Addition: Immediately add the fluorescently-labeled 12G5 antibody at a fixed concentration near its Kd.
-
Incubation: Incubate the plate at 4°C in the dark for 2 hours.
-
Washing: Wash the cells twice with assay buffer to remove unbound antibody.
-
Detection: Analyze the fluorescence of the cell-bound antibody using a flow cytometer.
-
Data Analysis: Calculate the IC50 value from the resulting competition curve using non-linear regression.
Mandatory Visualization
The following diagrams illustrate the CXCR4 signaling pathway and the workflow of a competitive binding assay.
References
- 1. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 2. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib: A Head-to-Head Comparison of Efficacy in Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dasatinib's performance against other tyrosine kinase inhibitors (TKIs) in resistant cancer cell lines. The information presented is supported by experimental data to aid in critical research and development decisions.
Dasatinib, a potent second-generation TKI, has emerged as a crucial therapeutic option for cancers that have developed resistance to frontline treatments, most notably in Philadelphia chromosome-positive (Ph+) leukemias. This guide delves into the efficacy of Dasatinib in various resistant cell lines, offering a comparative analysis with other TKIs and detailing the experimental protocols used to generate this data.
Comparative Efficacy of Dasatinib in Resistant Cell Lines
Dasatinib has demonstrated significant potency in overcoming resistance to first-generation TKIs like Imatinib. Its efficacy extends to various mutations in the BCR-ABL kinase domain, a common mechanism of Imatinib resistance in Chronic Myeloid Leukemia (CML).
Table 1: Comparative IC50 Values of TKIs in Imatinib-Resistant CML Cell Lines
| Cell Line/Mutation | Dasatinib (nM) | Nilotinib (nM) | Bosutinib (nM) | Imatinib (nM) |
| K562/D1-9 (P-glycoprotein overexpressing) | Potent | Less potent than Dasatinib | - | High Resistance |
| K562-IMR (BCR-ABL overexpressing) | Potent | Less potent than Dasatinib | - | High Resistance |
| MYL-R (BCR-ABL and LYN overexpressing) | Potent | Less potent than Dasatinib | More effective than Nilotinib | High Resistance |
| Ba/F3 T315A | Potent | Effective | - | Resistant |
| Ba/F3 F317L | Potent | Effective | - | Resistant |
| Ba/F3 F317V | Potent | Effective | - | Resistant |
Data compiled from multiple sources.[1]
In addition to its well-documented success in hematological malignancies, Dasatinib has shown promise in preclinical studies of solid tumors, although its effects are often cytostatic rather than cytotoxic.[2] For instance, in melanoma cell lines, Dasatinib inhibited growth at lower concentrations than Sorafenib and showed synergistic effects when combined with Temozolomide.[3] In breast cancer cell lines, Dasatinib's GI50 values were 0.7 µM in MDA-MB-231, 1.6 µM in MCF-7, and 0.9 µM in T-47D cells.[4]
Mechanism of Action: Dual Src/Abl Kinase Inhibition
Dasatinib's effectiveness in resistant cell lines stems from its ability to inhibit both the BCR-ABL and Src family kinases (SFKs).[5] This dual-targeting mechanism allows it to bypass some of the resistance pathways that affect single-target inhibitors. The inhibition of Src kinases is also implicated in its anti-metastatic properties observed in preclinical models.[6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of Dasatinib or other TKIs for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of Dasatinib for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7][8]
Western Blotting for Phospho-BCR-ABL and Phospho-Src
This technique is used to detect the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment with Dasatinib, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-BCR-ABL (Tyr245), total BCR-ABL, phospho-Src (Tyr416), and total Src overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
References
- 1. ashpublications.org [ashpublications.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 6. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking JSH-23: A Comparative Analysis of NF-κB Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JSH-23 (C18H15ClN6S), a selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, against other widely used inhibitors of the same class. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate compound for their specific needs in studies related to inflammation, cancer, and other NF-κB-mediated pathologies.
Introduction to NF-κB Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in a multitude of diseases, making it a prime target for therapeutic intervention. NF-κB inhibitors are invaluable tools for dissecting this pathway and for the development of novel therapeutics. JSH-23 is a notable member of this class, recognized for its specific mechanism of action. This guide will compare JSH-23 with other prominent NF-κB inhibitors: BAY 11-7082, SC75741, and Parthenolide.
Mechanism of Action: A Comparative Overview
The primary mechanism of NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This releases the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription. The inhibitors discussed here target different steps in this cascade.
JSH-23 acts by selectively blocking the nuclear translocation of the NF-κB p65 subunit without affecting the degradation of IκBα.[1][2][3] This specificity of action makes it a useful tool for studying the roles of NF-κB nuclear events.
BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation.[4][5][6][7][8] By preventing the initial activation step, it effectively traps NF-κB in the cytoplasm. It has been noted to have multiple targets, which may influence its broader biological effects.[4][5]
SC75741 directly impairs the DNA binding of the p65 subunit of NF-κB.[9][10] This mode of action is distinct from inhibitors that target upstream signaling events.
Parthenolide , a sesquiterpene lactone, has a dual mechanism. It can inhibit the IκB kinase (IKK) complex, which is responsible for IκBα phosphorylation, and it may also directly interact with and inactivate the NF-κB complex itself.[11][12]
Performance Data: A Side-by-Side Comparison
The following table summarizes key quantitative data for JSH-23 and its alternatives based on reported in vitro studies.
| Compound | Class | Primary Target | IC50 | Reference Cell Line/Assay |
| JSH-23 | Aromatic Diamine | NF-κB p65 Nuclear Translocation | 7.1 µM | LPS-stimulated RAW 264.7 macrophages (NF-κB transcriptional activity)[1][2] |
| BAY 11-7082 | Phenylsulfone Derivative | IκBα Phosphorylation | 10 µM | TNFα-induced IκBα phosphorylation in tumor cells[6] |
| SC75741 | Small Molecule | NF-κB p65 DNA Binding | 200 nM | p65 activity[9] |
| Parthenolide | Sesquiterpene Lactone | IκB Kinase (IKK) & NF-κB Complex | Varies with cell type and assay | - |
Note: IC50 values can vary significantly based on the cell line, stimulus, and assay used. The values presented here are for comparative purposes.
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention for JSH-23 and the compared inhibitors.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key assays used to evaluate the performance of NF-κB inhibitors.
Protocol 1: Western Blot for NF-κB p65 Nuclear Translocation
This protocol determines the ability of an inhibitor to prevent the movement of the p65 subunit from the cytoplasm to the nucleus.
Workflow Diagram:
Caption: Workflow for assessing NF-κB p65 nuclear translocation.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, RAW 264.7) and grow to 80-90% confluency.
-
Inhibitor Treatment: Pre-incubate cells with the desired concentration of JSH-23 or other inhibitors for 1-2 hours.
-
Stimulation: Treat cells with a stimulating agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for 30-60 minutes to induce NF-κB activation.
-
Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit or standard biochemical procedures.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against NF-κB p65, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Analysis: Visualize protein bands using a chemiluminescence detection system. A decrease in the nuclear p65 band in inhibitor-treated cells compared to stimulated controls indicates successful inhibition of translocation.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment and Stimulation: After 24-48 hours, pre-treat the cells with the inhibitor before stimulating with TNF-α or another agonist.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A reduction in normalized luciferase activity in inhibitor-treated cells indicates a decrease in NF-κB transcriptional activity.
Conclusion
JSH-23 is a valuable tool for investigating the NF-κB pathway due to its specific inhibition of p65 nuclear translocation. When selecting an NF-κB inhibitor, researchers should consider the specific aspect of the pathway they wish to target. For studying events downstream of IκBα degradation, JSH-23 offers a distinct advantage. For broader inhibition of the pathway starting at IκBα phosphorylation, BAY 11-7082 is a suitable choice, though its potential for off-target effects should be noted. SC75741 provides a potent option for directly targeting the DNA-binding activity of p65. Parthenolide offers a multi-faceted inhibition of the pathway. The choice of inhibitor should be guided by the experimental question and validated with appropriate assays as detailed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. caymanchem.com [caymanchem.com]
- 4. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bohrium.com [bohrium.com]
Safety Operating Guide
Identification of C18H15ClN6S and Safe Disposal Guidelines
Initial attempts to identify the chemical compound with the molecular formula C18H15ClN6S did not yield a definitive common name or CAS number from publicly available chemical databases. This critical identification is the necessary first step before safe handling and disposal procedures can be determined.
Without a specific chemical identity, a corresponding Safety Data Sheet (SDS) cannot be located. An SDS is essential for providing detailed safety, handling, and disposal information tailored to a specific substance. Providing generic disposal guidance for an unknown chemical is unsafe and could result in hazardous reactions, environmental contamination, and non-compliance with regulatory requirements.
Recommended Steps for Identification
For researchers, scientists, and drug development professionals, it is imperative to accurately identify the chemical before proceeding with any disposal steps. The following actions are recommended:
-
Check Container Labeling: The original container of the substance should have the chemical name, manufacturer information, and often a CAS number. This is the most direct way to identify the compound.
-
Consult Purchase Records: Review procurement records, which should detail the specific chemical that was ordered.
-
Contact the Manufacturer or Supplier: If the identity of the chemical is still unclear, contacting the manufacturer or supplier with the lot number and any other available information can provide the necessary identification and a substance-specific SDS.
-
Analytical Testing: As a last resort, analytical methods can be used to determine the structure and identity of the chemical.
General Interim Guidance for Unidentified Chemical Waste
Until the chemical this compound is positively identified, it must be treated as a hazardous substance. The following general procedures for managing unknown chemical waste should be followed to ensure safety:
-
Segregation and Storage:
-
Store the unknown chemical in a clearly labeled, sealed, and chemically compatible container.
-
The label should clearly indicate "Caution: Unknown Chemical. Awaiting Identification."
-
Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Personal Protective Equipment (PPE):
-
When handling the container, at a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
-
Waste Disposal:
-
Do not dispose of the unknown chemical down the drain or in regular trash.
-
Once the chemical is identified, refer to its specific SDS for detailed disposal instructions.
-
Disposal will likely need to be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Logical Workflow for Unidentified Chemical Disposal
Below is a generalized workflow for the safe management and disposal of an unidentified chemical substance in a laboratory setting.
Caption: Workflow for handling and disposing of an unidentified chemical.
It is the responsibility of the researcher and their institution to ensure that all chemical waste is properly identified, handled, and disposed of in accordance with local, state, and federal regulations.
Personal protective equipment for handling C18H15ClN6S
Disclaimer: The chemical compound with the molecular formula C18H15ClN6S is not a commonly available substance with a standardized Safety Data Sheet (SDS). Therefore, this document provides essential safety and logistical information based on general principles of laboratory safety and the potential hazards associated with its constituent chemical groups. A thorough, laboratory-specific risk assessment must be conducted before handling this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of chlorine, sulfur, and a high nitrogen content, this compound should be handled as a potentially hazardous substance. The primary concerns include potential toxicity, skin and eye irritation, and unknown reactivity. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Transfer (Solid) | Safety goggles | Double-layered nitrile gloves or chemical-resistant gloves | Laboratory coat | N95 respirator or use of a chemical fume hood |
| Dissolution and Solution Transfer | Chemical splash goggles | Chemical-resistant gloves (e.g., neoprene or butyl rubber) | Chemical-resistant apron over a laboratory coat | Chemical fume hood |
| Running Reactions | Chemical splash goggles and a face shield | Chemical-resistant gloves | Chemical-resistant apron over a flame-resistant laboratory coat | Chemical fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield | Chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Disposable coveralls | Air-purifying respirator with appropriate cartridges |
Operational Plan for Safe Handling
A systematic approach is crucial when working with a compound of unknown toxicity. The following step-by-step plan outlines the safe handling of this compound from receipt to use.
2.1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Wear safety glasses and nitrile gloves during inspection.
-
If the container is compromised, place it in a secondary containment vessel and move it to a chemical fume hood.
-
Verify that the container is clearly labeled with the chemical name/formula and any available hazard information.
2.2. Storage:
-
Store this compound in a well-ventilated, cool, dry, and dark area.
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage container should be tightly sealed and clearly labeled.
-
Store in a secondary containment tray to contain any potential leaks.
2.3. Use:
-
All work with this compound, especially handling of the solid and preparation of solutions, must be conducted in a certified chemical fume hood.
-
Before use, ensure all necessary PPE is donned correctly.[1][2][3]
-
Use the smallest practical quantities for the experiment.
-
Avoid the formation of dust when handling the solid.
-
Use dedicated glassware and utensils. If not possible, thoroughly decontaminate them after use.
2.4. Emergency Procedures (Spills):
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent the spread of the spill if it can be done without risk.
-
Only trained personnel with appropriate PPE should perform the cleanup.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name (this compound).
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through the institution's environmental health and safety department.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
